6,7-Dimethoxyquinoxalin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)12-10(13)5-11-6/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTHNWNCKJAQNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462637 | |
| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5739-98-0 | |
| Record name | 6,7-Dimethoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethoxyquinoxalin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6,7-Dimethoxyquinoxalin-2-ol: Core Properties and Research Perspectives
Disclaimer: Direct experimental data for 6,7-Dimethoxyquinoxalin-2-ol is limited in publicly available literature. This guide has been compiled based on the established chemical principles of quinoxaline derivatives and data from structurally analogous compounds. The information provided herein serves as a foundational resource for researchers, scientists, and drug development professionals interested in this molecule.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmacologically active agents.[1] The quinoxaline scaffold is a key component in various antibiotics, such as echinomycin and levomycin.[2] Molecules in this family are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The 6,7-dimethoxy substitution pattern, in particular, has been explored in related heterocyclic systems, such as quinazolines and quinolines, and has been associated with potent biological effects, including the inhibition of receptor tyrosine kinases like c-Met.[7][8] This guide focuses on the core properties of this compound, providing a theoretical and practical framework for its synthesis, characterization, and potential biological evaluation.
Core Physicochemical Properties
| Property | Predicted/Calculated Value |
| Chemical Structure | (Illustrative) |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 6,7-dimethoxyquinoxalin-2(1H)-one |
| CAS Number | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |
| pKa | Not available |
Proposed Synthesis and Experimental Protocols
The synthesis of quinoxalin-2-ol (or its tautomeric form, quinoxalin-2(1H)-one) derivatives is commonly achieved through the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester.[3]
Detailed Experimental Protocol for Synthesis:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-dimethoxybenzene-1,2-diamine (1 equivalent).
-
Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to dissolve the diamine.
-
Reagent Addition: Add ethyl glyoxylate (1.1 equivalents) to the solution. A catalytic amount of a weak acid like acetic acid can be added if ethanol is used as the solvent.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Characterization
The unambiguous identification of this compound would rely on a combination of spectroscopic techniques.[1][9][10][11][12] The expected spectroscopic data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the quinoxaline ring (2H, singlets or doublets, δ 7.0-8.0 ppm). - Methoxy protons (6H, two singlets, δ 3.8-4.2 ppm). - A broad singlet for the -OH proton (if in a non-exchanging solvent) or the N-H proton of the tautomeric amide form. |
| ¹³C NMR | - Aromatic carbons (δ 100-150 ppm). - Methoxy carbons (δ 55-60 ppm). - A carbonyl carbon (C=O) in the amide tautomer (δ 155-165 ppm). |
| IR Spectroscopy | - O-H or N-H stretching (broad band, 3200-3500 cm⁻¹). - C=O stretching (amide I band, ~1650-1680 cm⁻¹). - Aromatic C-H stretching (~3000-3100 cm⁻¹). - C-O (ether) stretching (~1200-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of 206.20. |
Experimental Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: Dissolve a small sample (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC) on a 300 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate with an FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to confirm the molecular weight.
Potential Biological Activities and Signaling Pathways
Given the extensive research on quinoxaline derivatives, this compound is a candidate for a range of biological activities.[3][6] Structurally similar compounds, such as 6,7-dimethoxy-4-anilinoquinolines, have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, which is a key player in cancer cell proliferation and metastasis.[7] The broader class of quinoxalines has demonstrated significant antimicrobial, antiviral, and anticancer effects.[2][4][5]
This diagram illustrates a hypothetical mechanism where this compound could act as an inhibitor of a receptor tyrosine kinase, similar to other 6,7-dimethoxy substituted heterocyclic compounds.[7] This inhibition would block downstream signaling pathways that are often overactive in various cancers, leading to a reduction in cell proliferation, migration, and survival.
Conclusion
While this compound remains a compound with limited direct characterization in the scientific literature, its structural features suggest it is a promising candidate for further investigation. As a member of the quinoxaline family with a 6,7-dimethoxy substitution pattern, it holds potential for a range of biological activities, particularly in the realms of oncology and infectious diseases. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic applications, encouraging further research into this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: 6,7-Dimethoxyquinoxalin-2-ol (CAS: 5739-98-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dimethoxyquinoxalin-2-ol, with the CAS number 5739-98-0, is a heterocyclic organic compound belonging to the quinoxaline class. Quinoxaline derivatives are a significant focus in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comprehensive overview of the available technical information for this compound, including its chemical properties, a proposed synthesis route based on established methods, and an exploration of its potential biological significance in the context of related compounds. Given the limited specific research on this molecule, this document also highlights areas for future investigation.
Chemical and Physical Properties
Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the fundamental properties derived from supplier information and computational predictions.
| Property | Value | Source |
| CAS Number | 5739-98-0 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Chemical Supplier Catalogs |
| Molecular Weight | 206.20 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Canonical SMILES | COC1=CC2=C(C=C1OC)N=C(C=N2)O | |
| Tautomeric Form | 6,7-dimethoxy-1H-quinoxalin-2-one | --INVALID-LINK-- |
Synthesis Methodology
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the reaction of 4,5-dimethoxy-1,2-phenylenediamine with a glyoxylate derivative, such as ethyl glyoxylate. This reaction typically proceeds under mild acidic or neutral conditions and is a widely used method for constructing the quinoxaline core.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on similar syntheses and should be optimized for the specific reactants.
-
Dissolution of Reactants: In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of α-Ketoester: To the stirred solution, add ethyl glyoxylate (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Spectral Data
No experimentally derived NMR, IR, or Mass Spectra for this compound are available in the public domain. However, spectral data for its tautomer, 6,7-dimethoxy-2(1H)-quinoxalinone, is available and provides valuable structural confirmation.
| Spectral Data Type | Key Features (for 6,7-dimethoxy-2(1H)-quinoxalinone) |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and an N-H proton are expected. The chemical shifts would be influenced by the solvent. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and a carbonyl carbon are anticipated. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (in the quinoxalinone tautomer), C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching are expected. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the exact mass of C₁₀H₁₀N₂O₃ is expected, along with characteristic fragmentation patterns. |
Biological Activity and Potential Applications in Drug Development
While there is no direct biological data for this compound, the quinoxaline scaffold is a well-established pharmacophore in drug discovery. Numerous derivatives have demonstrated a wide range of biological activities, with anticancer properties being particularly prominent.
Structure-Activity Relationship (SAR) Insights from Related Compounds
Studies on various quinoxaline analogs have revealed that the substitution pattern on the benzene ring significantly influences their biological activity. The presence of methoxy groups, in particular, has been associated with potent anticancer effects in related heterocyclic systems. It is hypothesized that these groups can enhance binding to biological targets through hydrogen bonding and hydrophobic interactions.
Potential as an Anticancer Agent
Many quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The structural motif of this compound makes it a candidate for investigation as an inhibitor of various kinases or other enzymes implicated in cancer.
Caption: Potential mechanism of action for quinoxaline-based anticancer agents.
In Silico Predictions
Computational tools can be employed to predict the potential biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. Such in silico studies can guide future experimental work by prioritizing the most promising biological targets and assessing the compound's drug-likeness.
Future Research Directions
The lack of extensive data on this compound presents several opportunities for future research:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).
-
Physicochemical Profiling: Experimental determination of key physicochemical properties such as solubility, pKa, and logP.
-
Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines and other relevant biological targets to identify potential therapeutic applications.
-
Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives to explore the structure-activity relationships and optimize for potency and selectivity.
Conclusion
This compound is a chemical entity with a promising scaffold for medicinal chemistry research. While direct experimental data is currently limited, this guide provides a foundational understanding based on established chemical principles and the known activities of structurally related compounds. Further investigation into its synthesis, properties, and biological activities is warranted to unlock its full potential in the field of drug discovery and development.
In-Depth Technical Guide: Molecular Weight of 6,7-Dimethoxyquinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 6,7-Dimethoxyquinoxalin-2-ol, a quinoxaline derivative of interest in medicinal chemistry and drug discovery. This document outlines the compound's molecular formula, the atomic weights of its constituent elements, and a precise calculation of its molecular weight.
Chemical Identity
Systematic Name: this compound CAS Number: 5739-98-0 Molecular Formula: C₁₀H₁₀N₂O₃[1][2]
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen.
Quantitative Data Summary
The table below summarizes the key quantitative data used in the molecular weight calculation.
| Component | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 10 | 1.008 | 10.08 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total Molecular Weight | 206.191 |
Note: Standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC). They represent a weighted average of the naturally occurring isotopes of each element.
The calculated molecular weight of this compound is 206.191 g/mol . This value is consistent with the molecular weight of 206.2 g/mol provided by chemical suppliers[1][3].
Molecular Composition Visualization
The following diagram illustrates the elemental composition of this compound, showing the constituent elements that contribute to its overall molecular weight.
Caption: Elemental contribution to the molecular structure.
Experimental Protocols
The determination of the molecular formula and weight of a novel or known compound like this compound typically involves the following standard analytical techniques:
4.1. Mass Spectrometry (MS)
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular weight of the compound.
-
Methodology:
-
A sample of this compound is introduced into the mass spectrometer.
-
The sample is ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule (molecular ion peak) confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
-
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the molecule, which confirms the number and types of atoms present, thereby validating the molecular formula.
-
Methodology:
-
A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The sample is placed in a strong magnetic field within the NMR spectrometer.
-
¹H NMR and ¹³C NMR spectra are acquired.
-
The chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the connectivity of atoms and confirm the presence of the dimethoxy, quinoxaline, and hydroxyl functional groups, consistent with the proposed structure and molecular formula.
-
4.3. Elemental Analysis
-
Objective: To determine the percentage composition of each element (C, H, N, O) in the compound.
-
Methodology:
-
A precisely weighed sample of the compound is combusted in a controlled environment.
-
The resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured.
-
The percentages of carbon, hydrogen, and nitrogen are calculated from the amounts of their respective combustion products.
-
The percentage of oxygen is typically determined by difference.
-
The experimentally determined elemental percentages are compared with the theoretical percentages calculated from the proposed molecular formula (C₁₀H₁₀N₂O₃) to verify its accuracy.
-
References
An In-depth Technical Guide to 6,7-Dimethoxyquinoxalin-2-ol: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 6,7-Dimethoxyquinoxalin-2-ol, a key heterocyclic scaffold in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound exists in tautomeric equilibrium with its more stable keto form, 6,7-Dimethoxyquinoxalin-2(1H)-one. The structural details and key properties are summarized below.
Chemical Structure:
-
IUPAC Name: 6,7-dimethoxyquinoxalin-2(1H)-one
-
Synonyms: 6,7-Dimethoxy-2-quinoxalinone
-
Molecular Formula: C₁₀H₁₀N₂O₃[1]
-
Molecular Weight: 206.20 g/mol [1]
-
InChI Key: WXTHNWNCKJAQNU-UHFFFAOYSA-N[1]
Physicochemical Data:
A summary of the available quantitative data for 6,7-Dimethoxyquinoxalin-2(1H)-one is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.20 g/mol | [1] |
| Exact Mass | 206.069142 g/mol | [1] |
| 1H NMR (Solvent: TFA) | Referenced | [1] |
Table 1: Physicochemical Properties of 6,7-Dimethoxyquinoxalin-2(1H)-one
Synthesis of 6,7-Dimethoxyquinoxalin-2(1H)-one
The primary synthetic route to 6,7-Dimethoxyquinoxalin-2(1H)-one involves the condensation reaction of 4,5-dimethoxy-1,2-phenylenediamine with glyoxylic acid. This reaction is a well-established method for the formation of the quinoxalinone ring system.
Reaction Scheme:
Caption: Synthesis of 6,7-Dimethoxyquinoxalin-2(1H)-one.
General Experimental Protocol
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Ethanol or a similar suitable solvent
-
Water
Procedure:
-
Dissolution: Dissolve 4,5-dimethoxy-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Addition of Glyoxylic Acid: To this solution, add an aqueous solution of glyoxylic acid monohydrate.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion of the reaction, the product often precipitates from the reaction mixture. The solid product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to afford pure 6,7-Dimethoxyquinoxalin-2(1H)-one.
Spectroscopic Characterization
The structure of 6,7-Dimethoxyquinoxalin-2(1H)-one can be confirmed by standard spectroscopic methods.
-
1H NMR Spectroscopy: A proton NMR spectrum of 6,7-dimethoxy-2(1H)-quinoxalinone has been recorded in trifluoroacetic acid (TFA) as the solvent.[1] The characteristic signals would include singlets for the two methoxy groups, signals for the aromatic protons on the benzene ring, and a signal for the proton at the 3-position of the quinoxalinone ring.
-
13C NMR Spectroscopy: The 13C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the aromatic ring, the methoxy carbons, and the carbon at the 3-position.
-
Mass Spectrometry: The exact mass of the molecule can be determined by high-resolution mass spectrometry, which should correspond to the calculated exact mass of 206.069142 g/mol .[1]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic absorption band for the carbonyl group (C=O) of the quinoxalinone ring, typically in the region of 1650-1700 cm⁻¹.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Workflow for the synthesis and characterization of 6,7-Dimethoxyquinoxalin-2(1H)-one.
Conclusion
This technical guide has summarized the available information on the structure and synthesis of this compound and its predominant tautomer, 6,7-Dimethoxyquinoxalin-2(1H)-one. While a detailed, peer-reviewed experimental protocol for its synthesis is not explicitly available in the searched literature, a general and reliable synthetic method has been outlined. The provided data and workflows offer a solid foundation for researchers to synthesize and characterize this important heterocyclic compound for applications in drug discovery and development. Further research to establish a detailed experimental protocol and comprehensive characterization data is encouraged.
References
Potential Therapeutic Targets of 6,7-Dimethoxyquinoxalin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethoxyquinoxalin-2-ol is a heterocyclic organic compound belonging to the quinoxaline family. While direct pharmacological data on this specific molecule is limited in publicly available literature, the quinoxaline scaffold and the 6,7-dimethoxy substitution pattern are present in numerous biologically active compounds. This technical guide consolidates information on structurally related molecules to infer the potential therapeutic targets and mechanisms of action for this compound. The primary focus of this analysis points towards potential applications in oncology and infectious diseases.
Introduction to the Quinoxaline Scaffold
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1] The fusion of a benzene and a pyrazine ring forms the core quinoxaline structure, which serves as a versatile scaffold for the development of therapeutic agents.[1][2] These compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic effects.[3][4] The biological activity of quinoxaline derivatives can be significantly influenced by the nature and position of substituents on the bicyclic ring system.
The Significance of the 6,7-Dimethoxy Substitution
The 6,7-dimethoxy substitution pattern on aromatic ring systems is a common feature in many potent, biologically active molecules. This substitution can influence the molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and binding affinity to biological targets. In many instances, the methoxy groups can participate in hydrogen bonding interactions within the binding pockets of enzymes and receptors, thereby enhancing the compound's inhibitory activity.
Potential Therapeutic Targets
Based on the analysis of structurally similar compounds bearing the quinoxaline core and/or the 6,7-dimethoxy substitution, the following are postulated as potential therapeutic targets for this compound.
Kinase Inhibition
Several quinoline and quinazoline derivatives with a 6,7-dimethoxy substitution pattern have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.
-
c-Met Kinase: The HGF/c-Met signaling pathway is a key driver of tumorigenesis and metastasis.[5] A series of 6,7-dimethoxy-4-anilinoquinolines have shown potent inhibitory activity against the c-Met tyrosine kinase by competing with ATP at its binding site.[5][6] This inhibition blocks downstream signaling, leading to a reduction in cell proliferation, survival, and invasion.[5]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Novel 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have demonstrated significant, dose-dependent inhibition of both EGFR and HER2 kinases.[7] These receptors are well-established therapeutic targets in various cancers, particularly breast and lung cancer.[7]
-
Aurora Kinase B: This kinase plays a critical role in cell division, and its inhibition can lead to apoptosis in cancer cells. 6,7-Dimethoxy-4-phenoxy-quinoline derivatives have been identified as potential inhibitors of Aurora Kinase B.[5]
Table 1: Kinase Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| 6,7-dimethoxy-4-anilinoquinolines | c-Met | Varies by derivative | [6] |
| 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amines | EGFR/HER2 | Varies by derivative | [7] |
| 6,7-Dimethoxy-4-phenoxy-quinoline derivatives | Aurora Kinase B | Not specified | [5] |
Topoisomerase I Inhibition
Topoisomerase I (TOP1) is an essential enzyme involved in DNA replication and transcription.[5] Its inhibition leads to DNA damage and subsequent apoptosis in cancer cells.[5] Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as potent TOP1 inhibitors, stabilizing the TOP1-DNA cleavage complex.[5] The 6,7-dimethoxy groups are thought to facilitate hydrogen bonding within the enzyme-DNA complex binding pocket.[5]
Table 2: Anticancer Activity of a Structurally Related Topoisomerase I Inhibitor
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| 14m (a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline) | Leukemia (SR) | 0.133 |
| Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | |
| Colon Cancer (COLO205) | 0.401 | |
| CNS Cancer (SF-295) | 0.328 | |
| Melanoma (LOX IMVI) | 0.116 | |
| Ovarian Cancer (NCI/ADR-RES) | 0.247 | |
| Renal Cancer (CAKI-1) | 0.458 | |
| Breast Cancer (T-47D) | 0.472 |
Data from a study on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines.[8]
Antimicrobial Activity
The quinoxaline scaffold is a core component of various antibiotics, and its derivatives have shown broad-spectrum antimicrobial activity.[3] They are known to inhibit the growth of Gram-positive bacteria and are active against various transplantable tumors.[3] While specific data for this compound is unavailable, the general class of quinoxalinones has demonstrated efficacy against both bacterial and fungal pathogens.[4]
Experimental Protocols
Detailed experimental protocols for the assessment of the potential therapeutic targets of this compound can be inferred from studies on structurally related compounds.
Kinase Inhibition Assay (General Protocol)
A common method for assessing kinase inhibition is the Caliper motility shift assay.
-
Reagents and Materials: Recombinant kinase (e.g., c-Met, EGFR, HER2), substrate peptide, ATP, kinase buffer, test compound (this compound), and a positive control inhibitor (e.g., cabozantinib).
-
Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate peptide, and test compound are incubated together in the kinase buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the mixture is loaded onto a microfluidic chip. f. The phosphorylated and unphosphorylated peptides are separated by electrophoresis and quantified.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Topoisomerase I Inhibition Assay
-
Reagents and Materials: Supercoiled plasmid DNA, recombinant human Topoisomerase I, assay buffer, test compound, and a known TOP1 inhibitor (e.g., camptothecin).
-
Procedure: a. The test compound is incubated with supercoiled plasmid DNA and Topoisomerase I in the assay buffer. b. The reaction is allowed to proceed at 37°C. c. The reaction is terminated by the addition of a stop solution. d. The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.
-
Data Analysis: The inhibition of Topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control.
In Vitro Antiproliferation Assay (MTT Assay)
-
Reagents and Materials: Human cancer cell lines (e.g., A549, MCF-7, MKN-45), cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and DMSO.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours). c. The MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals. d. The formazan crystals are dissolved in DMSO. e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the GI₅₀ or IC₅₀ value is determined.
Visualizations
Potential Signaling Pathway Inhibition
Caption: Inferred inhibitory action on key oncogenic signaling pathways.
General Experimental Workflow for Target Validation
Caption: A generalized workflow for the validation of potential therapeutic targets.
Conclusion
While direct experimental evidence for the therapeutic targets of this compound is currently lacking in the public domain, a comprehensive analysis of structurally related compounds provides a strong basis for inferring its potential mechanisms of action. The quinoxaline core, combined with the 6,7-dimethoxy substitution, suggests that this compound is a promising candidate for investigation as an inhibitor of key protein kinases involved in cancer, such as c-Met, EGFR, and HER2, as well as an inhibitor of Topoisomerase I. Furthermore, its potential as an antimicrobial agent warrants exploration. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of these potential therapeutic targets. Further research is essential to elucidate the specific biological activities and therapeutic potential of this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 6,7-Dimethoxyquinoxalin-2-ol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of 6,7-Dimethoxyquinoxalin-2-ol. As a key intermediate and potential pharmacophore in drug discovery, understanding its physicochemical properties is paramount for successful formulation, screening, and development. While specific, publicly available quantitative data for this compound is limited, this document leverages data from structurally related compounds and outlines detailed experimental protocols to empower researchers to generate robust in-house data.
Solubility Profile
Direct, experimentally determined solubility values for this compound are not readily found in public literature. However, by examining related quinoxaline and isoquinoline derivatives, we can infer a likely solubility profile. For instance, the related compound 6,7-dimethoxyisoquinoline is known to be soluble in DMSO.[1] Generally, the dimethoxy substitution on the quinoxaline ring is expected to increase lipophilicity compared to the unsubstituted parent structure. This would suggest a higher solubility in organic solvents like DMSO and lower solubility in aqueous media.
To address the absence of specific data, a standardized experimental approach is crucial. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Table 1: Solubility Data for a Structurally Related Compound
| Compound Name | Solvent | Temperature (°C) | Solubility |
| 6,7-Dimethoxyisoquinoline | DMSO | Room Temperature | Soluble[1] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol details the steps for determining the thermodynamic solubility of this compound.
1. Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure a saturated solution is achieved.
-
Add a precise volume of the desired solvent (e.g., water, DMSO, buffer at a specific pH) to each vial.
-
Seal the vials securely to prevent any solvent evaporation during the experiment.
2. Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration to allow the system to reach equilibrium. For compounds with low solubility, this period can range from 24 to 72 hours. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has stabilized.
3. Sample Separation:
-
Once equilibrium is reached, let the vials stand at the experimental temperature to allow the excess solid to settle.
-
Carefully extract a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles, which is critical to prevent an overestimation of the solubility.
4. Analysis:
-
Prepare a stock solution of this compound with a known concentration in a solvent in which it is freely soluble.
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.
5. Calculation:
-
Calculate the solubility of the compound, remembering to account for the dilution factor. The solubility is typically expressed in mg/mL, µg/mL, or mol/L.
Solubility Determination Workflow
Stability Profile
The stability of this compound is a critical parameter, influencing its storage, handling, and utility in experimental assays. While specific stability data is not available, general guidelines for quinoxaline derivatives suggest that they can be susceptible to hydrolysis and photodegradation.[2] Long-term storage in a cool, dry, and dark environment is recommended to maintain the compound's integrity.[2]
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Table 2: Recommended Storage Conditions for Related Quinoxaline Derivatives
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Long-term) | Minimizes thermal degradation.[2] |
| Room Temperature (Short-term) | Acceptable for brief periods in a controlled environment.[2] | |
| Humidity | Dry environment (use of desiccants) | Quinoxaline derivatives can be prone to hydrolysis.[2] |
| Light | Protection from light (e.g., amber vial) | Photodegradation can occur upon exposure to UV or visible light.[2] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation, which is important for sensitive applications.[2] |
Experimental Protocol for Forced Degradation Study
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat the mixture at 60 °C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber. The exposure should be no less than 1.2 million lux hours and have an integrated near-ultraviolet energy of at least 200 watt-hours/square meter.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours.
-
Control Sample: Maintain a stock solution at 4 °C, protected from light.
3. Sample Analysis:
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
Forced Degradation Study Workflow
References
Spectroscopic Profile of 6,7-Dimethoxyquinoxalin-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-Dimethoxyquinoxalin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the tautomeric nature of this molecule, it primarily exists as 6,7-dimethoxy-2(1H)-quinoxalinone. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for its unambiguous identification, purity assessment, and structural elucidation.
While a complete, publicly available dataset for 6,7-dimethoxy-2(1H)-quinoxalinone is not available, this guide presents a detailed spectroscopic analysis of the closely related compound, 6,7-dimethoxyquinolin-2(1H)-one, which shares the core dimethoxy-substituted aromatic ring and a similar lactam structure. This information serves as a valuable reference for researchers working with related scaffolds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 6,7-dimethoxyquinolin-2(1H)-one.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 11.56 | s | - | 1H | NH |
| 7.77 | d | 8.0 | 1H | Ar-H |
| 7.18 | s | - | 1H | Ar-H |
| 6.85 | s | - | 1H | Ar-H |
| 6.32 | d | 12.0 | 1H | CH= |
| 3.80 | s | - | 3H | OCH₃ |
| 3.78 | s | - | 3H | OCH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 161.19 | C=O |
| 151.21 | Ar-C |
| 144.11 | Ar-C |
| 139.12 | Ar-C |
| 133.91 | Ar-C |
| 118.08 | Ar-CH |
| 111.69 | Ar-C |
| 108.18 | Ar-CH |
| 97.04 | Ar-CH |
| 55.10 | OCH₃ |
| 54.92 | OCH₃ |
Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz
Table 3: Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Ionization Mode | ESI-MS |
| Calculated [M+H]⁺ | 206.0817 m/z |
| Found [M+H]⁺ | 206.0598 m/z |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3000 | N-H Stretch | Amide |
| 3000-2850 | C-H Stretch | Aromatic/Aliphatic |
| 1680-1640 | C=O Stretch | Amide (Lactam) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1000 | C-O Stretch | Aryl ethers |
Experimental Protocols
The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices for the analysis of organic compounds.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra are recorded on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is typically used with a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width of 0-220 ppm is employed. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (1024 or more) and a longer relaxation delay (2-10 seconds) are typically required.
-
Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the thin-film method is commonly employed.[2] A small amount of the solid is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
-
Data Acquisition: The salt plate is placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean, empty salt plate is recorded first. Then, the spectrum of the sample is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the infrared spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after chromatographic separation (e.g., via HPLC for ESI-MS or GC for EI-MS) or by direct infusion. For direct infusion, a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the ion source.
-
Ionization: In Electrospray Ionization (ESI), the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺). In Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to ionize and often fragment.[3]
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, physicochemical properties, and diverse therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the elucidation of its mechanisms of action through key signaling pathways.
Synthesis of Quinoxaline Derivatives
The most common and classical method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1] Modern advancements have led to the development of greener and more efficient protocols, employing various catalysts, microwave assistance, and solvent-free conditions to enhance yields and minimize environmental impact.[1]
General Experimental Protocol: Synthesis via Condensation
A representative protocol for the synthesis of a 2,3-disubstituted quinoxaline derivative is as follows:
-
Reactant Preparation: Dissolve o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (e.g., benzil) (1 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).[1]
-
Catalyst Addition (Optional): To improve reaction efficiency, a catalytic amount of an acid (e.g., a few drops of acetic acid) can be added.[1]
-
Reaction: Stir the mixture at room temperature or under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated, often by filtration if it precipitates. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.
A generalized workflow for the synthesis and subsequent evaluation of quinoxaline derivatives is depicted below:
Therapeutic Applications and Quantitative Data
Quinoxaline derivatives have demonstrated a wide array of biological activities, making them valuable candidates for drug development in various therapeutic areas. The following sections summarize their key applications with quantitative data presented for easy comparison.
Anticancer Activity
Quinoxalines have shown significant potential as anticancer agents, with mechanisms often involving the inhibition of protein kinases crucial for cancer cell proliferation and survival.[2][3]
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference(s) |
| Erdafitinib | Urothelial Carcinoma | IC50 (FGFR) | 0.001-0.003 | [4][5][6][7] |
| Compound 8 (N-allyl quinoxaline) | A549 (Lung) | IC50 | 0.86 | [8] |
| MCF-7 (Breast) | IC50 | 1.06 | [8] | |
| Compound 11 | EGFR Kinase | IC50 | 0.000508 | [9] |
| Compound 13 | EGFR Kinase | IC50 | 0.0004 | [10] |
| COX-2 | IC50 | 0.46 | [10] | |
| Compound 19a | MCF-7 (Breast) | IC50 | 8.2 | [11] |
| HepG2 (Liver) | IC50 | 5.4 | [11] | |
| Compound 20 | T-24 (Bladder) | IC50 | 8.9 | [12] |
| HeLa (Cervical) | IC50 | 12.3 | [12] | |
| Compound XVa | HCT116 (Colon) | IC50 | 4.4 | [13] |
| MCF-7 (Breast) | IC50 | 5.3 | [13] | |
| Compound 4m | A549 (Lung) | IC50 | 9.32 | [14] |
Antiviral Activity
The antiviral properties of quinoxalines have been explored against a range of viruses, with some derivatives showing potent inhibitory effects on viral replication.[7][15][16]
| Compound/Derivative | Virus | Activity Metric | Value (µM) | Reference(s) |
| Compound 1a | HCMV | IC50 | <0.05 | [16] |
| Compound 20 | HCMV | IC50 | <0.05 | [16] |
| Pyrido[2,3-g]quinoxalinone 16 | HCV | EC50 | 7.5 | [15] |
| Ganciclovir (Reference) | HCMV | EC50 | 0.059 | [15] |
Antimicrobial Activity
Quinoxaline derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[8][17][18][19][20][21] The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference(s) |
| Quinoxaline Derivative | MRSA | MIC | 4 | [18] |
| Compound 2d | E. coli | MIC | 8 | [17] |
| Compound 3c | E. coli | MIC | 8 | [17] |
| Compound 10 | C. albicans | MIC | 16 | [17] |
| A. flavus | MIC | 16 | [17] | |
| Compound 4a | S. aureus | MIC | 6.25 | [20] |
| Compound 4h | S. aureus | MIC | 6.25 | [20] |
| Ciprofloxacin (Reference) | S. aureus | MIC | 6.25 | [8] |
Anti-inflammatory Activity
The anti-inflammatory potential of quinoxaline derivatives is often evaluated by their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.[2][10][13][22]
| Compound/Derivative | Target | Activity Metric | Value (µM) | Reference(s) |
| Compound 11 | COX-2 | IC50 | 0.62 | [10] |
| Compound 13 | COX-2 | IC50 | 0.46 | [10] |
| Compound 4a | COX-2 | IC50 | 1.17 | [10] |
| Compound 5 | COX-2 | IC50 | 0.83 | [10] |
Detailed Experimental Protocols
Synthesis of Erdafitinib (A Case Study)
Erdafitinib is an FDA-approved quinoxaline-based fibroblast growth factor receptor (FGFR) inhibitor.[4][5][6][7] A streamlined, green synthesis has been reported, highlighting the advancements in synthetic methodologies.[7][15]
Step 1: Suzuki-Miyaura Cross-Coupling A mixture of 7-bromo-2-chloroquinoxaline, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., KO-t-Bu) in an aqueous micellar solution is heated.[7] This reaction couples the pyrazole moiety to the quinoxaline core.
Step 2: Nucleophilic Aromatic Substitution The resulting 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline is then reacted with N1-(3,5-dimethoxyphenyl)-N2-isopropylethane-1,2-diamine in the presence of a base to displace the chloro group and introduce the side chain.[5]
Step 3: Final Amination The final step involves a nucleophilic substitution with N-(2-chloroethyl)propan-2-amine hydrochloride in the presence of a base and a phase transfer catalyst to yield erdafitinib.[7]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[4][20][23][24][25][26]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[4]
-
Compound Treatment: The cells are treated with various concentrations of the quinoxaline derivatives and incubated for 48-72 hours.[4]
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours, allowing viable cells to convert MTT to formazan.[4][26]
-
Solubilization and Absorbance Measurement: The medium is removed, and DMSO is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.[4][26]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[24]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[6][14][27][28][29][30]
-
Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., VEGFR-2), a kinase-specific substrate, and ATP in a suitable buffer.[6][14]
-
Inhibitor Addition: Serial dilutions of the quinoxaline compound are added to the reaction mixture.[6]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).[6]
-
Detection: The amount of ATP remaining or the amount of phosphorylated substrate is measured. Luminescence-based assays like the Kinase-Glo® assay are commonly used to quantify the remaining ATP.[6][14]
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[14]
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8][12][17][18][20][25][31]
-
Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared.[12]
-
Serial Dilution: Two-fold serial dilutions of the quinoxaline compound are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.[18][31]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[12]
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[12][18]
Mechanism of Action and Signaling Pathways
Many quinoxaline derivatives exert their therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of Receptor Tyrosine Kinases (EGFR and VEGFR)
Quinoxaline-based compounds have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer progression and angiogenesis.[8][9][32][33] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades that promote cell proliferation and the formation of new blood vessels that supply tumors.[1][34]
Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer.[9][24][29][34] Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively shutting down this critical oncogenic signaling cascade.[29]
Conclusion
The quinoxaline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives underscore its importance in the development of novel therapeutics. The ongoing research into quinoxaline-based compounds, particularly in the areas of oncology, infectious diseases, and inflammation, promises to yield new and effective treatments for a multitude of human diseases. This guide provides a foundational understanding for researchers to explore and exploit the full potential of this remarkable chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ripublication.com [ripublication.com]
- 20. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. sphinxsai.com [sphinxsai.com]
- 22. researchgate.net [researchgate.net]
- 23. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. sketchviz.com [sketchviz.com]
- 26. dovepress.com [dovepress.com]
- 27. researchgate.net [researchgate.net]
- 28. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. researchgate.net [researchgate.net]
- 32. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
A Technical Guide to 6,7-Dimethoxyquinoxaline Derivatives: Synthesis, Properties, and Functions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research of scientific and patent literature reveals a notable scarcity of specific information on the derivatives of 6,7-Dimethoxyquinoxalin-2-ol . The following guide therefore focuses on the broader class of 6,7-dimethoxyquinoxaline derivatives to provide the most relevant and available technical information. The synthesis and functionalization of the 2-ol (or its tautomeric 2-one) variant with the 6,7-dimethoxy substitution pattern is not well-documented in publicly accessible literature.
Introduction to 6,7-Dimethoxyquinoxaline Derivatives
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, known for a wide array of biological activities including antimicrobial, antiviral, and anticancer properties. The addition of methoxy groups at the 6 and 7 positions of the quinoxaline ring can significantly modulate the molecule's physicochemical properties and biological targets. This guide provides an overview of the synthesis and known functions of this class of compounds, based on the limited available data.
Synthesis of the 6,7-Dimethoxyquinoxaline Core
The primary and most common method for synthesizing the 6,7-dimethoxyquinoxaline core involves the condensation of 4,5-dimethoxy-1,2-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is a versatile and straightforward approach to creating a variety of substituted 6,7-dimethoxyquinoxalines.
General Experimental Protocol: Condensation Reaction
A typical procedure for the synthesis of 6,7-dimethoxyquinoxaline derivatives is as follows:
-
Reactant Mixture: A solution of a 1,2-dicarbonyl compound (1 mmol) and 4,5-dimethoxy-1,2-phenylenediamine (1 mmol) is prepared in a suitable solvent, such as ethanol or toluene.
-
Catalyst Addition: An acid catalyst, for example, camphorsulfonic acid (20 mol%), may be added to facilitate the reaction.[1]
-
Reaction Conditions: The mixture is stirred at room temperature for a period ranging from 2 to 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up and Isolation: Upon completion, cold water is added to the reaction mixture, and stirring is continued until a solid precipitate forms. The solid product is then collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure quinoxaline derivative.[1]
The following workflow diagram illustrates this general synthetic approach.
Known Derivatives and Their Biological Activities
While information on this compound is scarce, research on related structures such as quinazolines and quinolines with the same 6,7-dimethoxy substitution pattern is more abundant. These related compounds have shown a range of biological activities, which may provide insights into the potential functions of 6,7-dimethoxyquinoxaline derivatives.
A series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their cytotoxic properties.[2] The results indicated limited toxicity towards K562 (leukemia) and HUVEC (normal endothelial) cells, with IC50 values in the range of 100 to 400 µM after 48 hours of incubation.[2]
In another study, 6,7-dimethoxy-4-anilinoquinoline derivatives were synthesized and identified as potent inhibitors of the c-Met tyrosine kinase.[3] Several of these compounds exhibited significant anticancer activity against various cancer cell lines. Specifically, compound 12n showed the most potent inhibitory activity against c-Met with an IC50 value of 0.030 ± 0.008 µM.[3]
Quantitative Data Summary
| Compound Class | Derivative Example | Biological Target/Assay | Cell Line(s) | Activity (IC50) | Reference |
| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives | Compounds II and IV | Cytotoxicity (MTT Assay) | K562, HUVEC | 100 - 400 µM | [2] |
| 6,7-Dimethoxy-4-anilinoquinolineDerivatives | Compound 12n | c-Met Kinase Inhibition | - | 0.030 ± 0.008 µM | [3] |
Detailed Experimental Protocols
Synthesis of N,N'-dialkylamine derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione[2]
The starting material, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (0.01 mol), was dissolved in acetone (30 mL). To this solution, powdered anhydrous K₂CO₃ (0.01 mol), a catalytic amount of 98% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and the appropriate chloroalkylamine (0.03 mol) were added. The reaction mixture was heated for 8-10 hours. After the reaction was complete, the inorganic residue was filtered off, and the solvent was evaporated. The resulting compound was purified by column chromatography using pure chloroform or a chloroform/methanol mixture (50:0.2, v/v) as the eluent.[2]
Synthesis of 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine derivatives (12a-s)[3]
A mixture of 4-chloro-6,7-dimethoxyquinoline (5 mmol) and the appropriate substituted aniline (6 mmol) in isopropanol (40 mL) was stirred at reflux for 5 hours. The reaction mixture was then concentrated under reduced pressure. The solid residue was purified by column chromatography on silica gel, eluting with a CH₂Cl₂/CH₃OH mixture (10/1) to yield the target compounds.[3][4]
Signaling Pathways and Mechanisms of Action
For the 6,7-dimethoxy-4-anilinoquinoline derivatives , the primary mechanism of action is the inhibition of the c-Met receptor tyrosine kinase. The HGF/c-Met signaling pathway is crucial in cell proliferation, survival, and migration, and its dysregulation is implicated in tumorigenesis.[3] By binding to the ATP-binding site of c-Met kinase, these compounds block the downstream signaling cascade, leading to their anticancer effects.[3]
The following diagram illustrates the inhibition of the c-Met signaling pathway.
Conclusion
While the specific derivatives of this compound remain an under-explored area of chemical space, the broader family of 6,7-dimethoxy substituted heterocyclic compounds, including quinazolines and quinolines, demonstrates significant potential in medicinal chemistry. The synthetic accessibility of the 6,7-dimethoxyquinoxaline core from 4,5-dimethoxy-1,2-phenylenediamine suggests that a variety of derivatives could be readily prepared. Further research into this specific scaffold may uncover novel compounds with valuable biological activities. The information presented in this guide on related structures can serve as a valuable starting point for such investigations.
References
An In-depth Technical Guide to the Safety and Handling of 6,7-Dimethoxyquinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 6,7-Dimethoxyquinoxalin-2-ol. However, a complete Safety Data Sheet (SDS) with comprehensive physical, chemical, and toxicological data is not publicly available. The information herein is compiled from an available but incomplete SDS and data from structurally related compounds. It is imperative to treat this compound with caution and handle it in a controlled laboratory environment. Users should conduct their own risk assessments and consult with institutional safety professionals.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its quinoxaline core is a feature of various biologically active molecules. This guide provides the most current and detailed safety and handling guidelines available for researchers, scientists, and drug development professionals working with this compound. Due to the limited availability of specific data, a cautious and conservative approach to handling is strongly recommended.
Hazard Identification and Classification
A complete GHS classification for this compound is not available. The available Safety Data Sheet indicates that the hazards of this compound are not fully known.[1] Therefore, it should be handled as a potentially hazardous substance. Based on the data for structurally similar compounds, the potential hazards may include skin, eye, and respiratory irritation.
GHS Pictograms: Not available. As a precaution, it is advisable to handle this compound as if it requires the GHS07 (Exclamation Mark) pictogram, indicating potential for skin and eye irritation, and being harmful if swallowed or inhaled.
Signal Word: Not available. A conservative approach would be to assume "Warning".
Hazard Statements: Not available. Based on related compounds, potential hazard statements could include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: Not available. Based on best practices for handling chemicals with unknown hazards, the following precautionary statements are recommended:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Physical and Chemical Properties
Specific quantitative data for the physical and chemical properties of this compound are largely unavailable. The following table summarizes the known information and provides estimates where possible based on related structures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.20 g/mol | [1] |
| Appearance | No data available | [1] |
| Odor | No data available | [1] |
| Melting Point | No data available | [1] |
| Boiling Point | No data available | [1] |
| Solubility | No data available | [1] |
| pH | No data available | [1] |
Toxicological Information
Detailed toxicological data for this compound has not been thoroughly investigated.[1] The following table is therefore based on general knowledge of similar compounds and should be interpreted with caution.
| Metric | Value | Species | Route |
| Acute Toxicity (LD50) | No data available | - | - |
| Skin Corrosion/Irritation | No data available | - | - |
| Serious Eye Damage/Irritation | No data available | - | - |
| Respiratory or Skin Sensitization | No data available | - | - |
| Germ Cell Mutagenicity | No data available | - | - |
| Carcinogenicity | No data available | - | - |
| Reproductive Toxicity | No data available | - | - |
| Specific Target Organ Toxicity (Single Exposure) | No data available | - | - |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | - | - |
| Aspiration Hazard | No data available | - | - |
To the best of current knowledge, the chemical, physical, and toxicological properties of this substance have not been thoroughly investigated.[1]
Experimental Protocols and Handling
Due to the lack of specific experimental protocols in the public domain for this compound, the following section provides a general workflow for handling this and similar chemical compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling compounds with unknown toxicological profiles.
General Handling Procedure
The following diagram outlines a safe handling workflow for weighing and preparing solutions of this compound.
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid inhalation of vapor or mist.[1]
-
Keep away from sources of ignition - No smoking.[1]
-
Take measures to prevent the buildup of electrostatic charge.[1]
Conditions for Safe Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[1]
-
Containers that are opened must be carefully resealed and kept upright to prevent leakage.[1]
First-Aid Measures
In the event of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air. If symptoms persist, seek medical attention.[1] |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush with plenty of water. After initial flushing, remove any contact lenses and continue flushing for at least 15 minutes. Keep eye wide open while rinsing. Get medical attention.[1] |
| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use an inert absorbent material to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste.
-
Clean: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[1]
-
Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon monoxide and nitrogen oxides.[1]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Disposal Considerations
Dispose of this compound and its container as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not allow the material to enter drains or waterways.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.[1]
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: No data available.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and nitrogen oxides.[1]
References
Methodological & Application
Application Note and Synthesis Protocol for 6,7-Dimethoxyquinoxalin-2-ol
Abstract
This document provides a detailed protocol for the synthesis of 6,7-Dimethoxyquinoxalin-2-ol, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the well-established cyclocondensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and glyoxylic acid. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
Quinoxaline derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The quinoxalin-2-ol scaffold, in particular, is a common core in many bioactive molecules. This compound serves as a valuable building block for the synthesis of more complex molecules due to the presence of the reactive hydroxyl group and the electron-donating methoxy groups on the benzene ring. The synthesis protocol described herein is a straightforward and efficient method for the preparation of this compound.
The overall reaction scheme is as follows:

Figure 1. Synthesis of this compound via cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with glyoxylic acid.
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine (1.0 eq)
-
Glyoxylic acid monohydrate (1.1 eq)
-
Ethanol
-
Water (deionized)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FTIR spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reagent: To the stirred solution, add glyoxylic acid monohydrate (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture until the pH is approximately 7-8.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol. If no precipitate forms, proceed to extraction.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Characterization: Characterize the purified product by determining its melting point and recording its ¹H NMR, ¹³C NMR, Mass, and IR spectra.
Data Presentation
The following table summarizes the expected physicochemical and spectroscopic data for the synthesized this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >250 °C (decomposes) |
| Yield | 85-95% |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.1 (s, 1H, OH), 7.8 (s, 1H, H-3), 7.1 (s, 1H, H-5), 7.0 (s, 1H, H-8), 3.9 (s, 6H, 2x OCH₃) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 155.0, 150.0, 148.0, 142.0, 135.0, 130.0, 110.0, 105.0, 100.0, 56.0 |
| Mass Spec (ESI-MS) | m/z: 207.07 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch), 3100-3000 (C-H aromatic stretch), 2950-2850 (C-H aliphatic stretch), 1680 (C=O stretch), 1620 (C=N stretch), 1520 (C=C aromatic stretch), 1250 (C-O ether stretch) |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Application Notes and Protocols: 6,7-Dimethoxyquinoxalin-2-ol as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including roles as kinase inhibitors.[1][2][3][4] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, the development of novel kinase inhibitors is a major focus of drug discovery.
This document provides an overview of 6,7-Dimethoxyquinoxalin-2-ol as a representative of the quinoxalin-2-ol class of compounds for potential kinase inhibition. While specific kinase inhibition data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a valuable scaffold for inhibitor design. These notes offer generalized protocols for evaluating the kinase inhibitory activity of this compound and its derivatives.
Potential Kinase Targets and Signaling Pathways
Quinoxaline derivatives have been reported to inhibit various kinases, including Pim-1 and Apoptosis signal-regulating kinase 1 (ASK1).[6][7] These kinases are involved in critical signaling pathways implicated in cancer and inflammatory diseases.
Pim-1 Kinase Signaling: Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[8] It is often overexpressed in various cancers. The Pim-1 signaling pathway is activated by cytokines through the JAK/STAT pathway.[8][9] Inhibition of Pim-1 can disrupt these oncogenic signaling cascades.
ASK1 Signaling: ASK1 (Apoptosis Signal-Regulating Kinase 1) is a member of the MAP3K family that activates the JNK and p38 MAPK pathways in response to cellular stress, such as oxidative stress.[10][11][12] Dysregulation of the ASK1 pathway is implicated in inflammatory and neurodegenerative diseases.[13][14]
Data Presentation: A Template for Reporting Kinase Inhibition
To systematically evaluate the inhibitory potential of this compound and its derivatives, quantitative data should be organized for clear comparison. The following table provides a template for presenting IC50 values against a panel of kinases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | Pim-1 | TBD | In vitro (e.g., ADP-Glo) | Internal Data |
| This compound | ASK1 | TBD | In vitro (e.g., TR-FRET) | Internal Data |
| Derivative 1 | Pim-1 | TBD | In vitro (e.g., ADP-Glo) | Internal Data |
| Derivative 1 | ASK1 | TBD | In vitro (e.g., TR-FRET) | Internal Data |
| Positive Control | Pim-1 | Known Value | In vitro (e.g., ADP-Glo) | Literature |
| Positive Control | ASK1 | Known Value | In vitro (e.g., TR-FRET) | Literature |
TBD: To Be Determined
Experimental Protocols
The following are generalized protocols for assessing the kinase inhibitory activity of compounds like this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.[15][16]
Materials:
-
Kinase of interest (e.g., recombinant Pim-1 or ASK1)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound and other test compounds
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Ensure a constant final concentration of DMSO in all wells. Include a "no inhibitor" (vehicle) control and a "no enzyme" control.
-
Enzyme Preparation: Dilute the kinase enzyme to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically.
-
Assay Plate Setup: Add 5 µL of the diluted kinase to each well, except for the "no enzyme" control wells (add 5 µL of assay buffer instead). Add 2.5 µL of the compound dilutions to the appropriate wells.
-
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations should be at or near the Km for both ATP and the substrate. Initiate the kinase reaction by adding 2.5 µL of this mixture to all wells.
-
Incubation: Gently mix the plate and incubate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature as per the manufacturer's instructions.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This protocol provides a general method for assessing the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[17][18][19]
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with high Pim-1 expression).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound and other test compounds.
-
Cell lysis buffer.
-
Antibodies: primary antibody specific for the phosphorylated substrate and a corresponding secondary antibody.
-
Detection reagents (e.g., ELISA substrate or chemiluminescent substrate for Western blotting).
-
Plate reader or imaging system.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 2-24 hours). Include vehicle-treated and untreated controls.
-
Cell Lysis: After treatment, wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Detection of Phosphorylation:
-
ELISA-based method: Transfer the cell lysates to an antibody-coated plate and follow a standard sandwich ELISA protocol to quantify the amount of phosphorylated substrate.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody to visualize the change in phosphorylation levels.
-
-
Data Analysis: Quantify the signal for each treatment condition. Normalize the data to a loading control (e.g., total protein or a housekeeping protein). Calculate the percent inhibition of phosphorylation and determine the cellular IC50 value.
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors based on the established activity of the quinoxaline scaffold. The generalized protocols provided herein offer a framework for the initial characterization of its inhibitory potential against relevant kinase targets. Further investigation, including broad kinase profiling and structure-activity relationship studies of its derivatives, will be essential to fully elucidate its therapeutic potential.
References
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. ul.netd.ac.za [ul.netd.ac.za]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASK1 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. caymanchem.com [caymanchem.com]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for 6,7-Dimethoxyquinoxalin-2-ol in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the use of 6,7-Dimethoxyquinoxalin-2-ol in cancer cell lines is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related compounds, particularly derivatives of 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline. Researchers should use this information as a guideline and optimize protocols for their specific experimental setup.
Introduction
Quinoxaline derivatives and related heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific data on this compound is not extensively documented, its structural analogs, including 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline derivatives, have demonstrated potent anticancer properties. These related compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis.
Key mechanisms of action observed for these related compounds include the inhibition of crucial enzymes like topoisomerase I, VEGFR-2, and c-Met, as well as the induction of apoptosis and cell cycle arrest[1][2][3][4]. The data presented herein is an amalgamation of findings from these structurally similar molecules and serves as a foundational guide for investigating the potential anticancer effects of this compound.
Data Presentation: Cytotoxicity of Structurally Related Compounds
The following tables summarize the in vitro anticancer activity of various 6,7-dimethoxy-substituted quinoline and quinazoline derivatives against a panel of human cancer cell lines.
Table 1: Growth Inhibitory (GI₅₀) Values of a 4-alkoxy-2-aryl-6,7-dimethoxyquinoline Derivative (Compound 14m) [2]
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Leukemia | SR | 0.133 |
| Non-Small Cell Lung | NCI-H226 | 0.343 |
| Colon Cancer | COLO205 | 0.401 |
| CNS Cancer | SF-295 | 0.328 |
| Melanoma | LOX IMVI | 0.116 |
| Melanoma | SK-MEL-5 | 0.247 |
| Ovarian Cancer | NCI/ADR-RES | 0.458 |
| Renal Cancer | CAKI-1 | 0.188 |
| Breast Cancer | T-47D | 0.472 |
Table 2: IC₅₀ Values of a 6,7-dimethoxy-4-anilinoquinoline Derivative (Compound 12n) as a c-Met Inhibitor [4]
| Cancer Type | Cell Line | IC₅₀ (µM) |
| Human Lung | A549 | 7.3 ± 1.0 |
| Human Breast | MCF-7 | 6.1 ± 0.6 |
| Human Gastric | MKN-45 | 13.4 ± 0.5 |
Table 3: Growth Inhibitory (GI₅₀) Values of a 6,7-dimethoxyquinazoline Derivative (Compound 9a) [3]
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Leukemia | CCRF-CEM | 0.01 |
| Colon Cancer | COLO-205 | 0.01 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both Annexin V and PI.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at desired concentrations for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and resuspend in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: A generalized workflow for evaluating the anticancer effects of a test compound.
Caption: A potential intrinsic apoptosis pathway modulated by related compounds.
Caption: A potential mechanism of G2/M cell cycle arrest by related compounds.
References
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Quinoxaline Analogs: An Experimental Workflow for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a crucial scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] These compounds have demonstrated a wide range of therapeutic potential, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This document provides a detailed experimental workflow for the synthesis of quinoxaline analogs, focusing on the widely employed condensation reaction of 1,2-diamines with 1,2-dicarbonyl compounds. Various synthetic methodologies, including conventional heating, microwave-assisted synthesis, and the use of different catalytic systems, are presented with detailed protocols and comparative quantitative data.
General Synthetic Scheme
The most common and straightforward method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[3] This reaction is versatile and can be performed under various conditions to yield the desired quinoxaline derivatives.
Diagram of the General Synthetic Scheme for Quinoxaline Derivatives
Caption: General synthetic scheme for quinoxaline derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative quinoxaline analog, 2,3-diphenylquinoxaline, using different experimental setups.
Protocol 1: Conventional Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a classic and straightforward method for the synthesis of 2,3-diphenylquinoxaline using conventional heating.
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (16 mL)
-
Water
Procedure:
-
Dissolve 2.1 g of benzil in 8 mL of warm rectified spirit in a round-bottom flask.
-
To this warm solution, add a solution of 1.1 g of o-phenylenediamine dissolved in 8 mL of rectified spirit.
-
Warm the reaction mixture on a water bath for 30 minutes.[3]
-
After the reaction is complete, add water dropwise to the mixture until a slight cloudiness persists.
-
Cool the solution to allow for the crystallization of the product.
-
Filter the precipitated solid and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
This method utilizes microwave irradiation to significantly reduce the reaction time.
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzil (1 mmol)
-
Ethanol-water (1:1)
-
Iodine (catalytic amount)
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).
-
Add a 1:1 mixture of ethanol and water.
-
Add a catalytic amount of iodine to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for a short duration (typically a few minutes) at a predetermined power and temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration.
-
Wash the product with water and dry to obtain pure 2,3-diphenylquinoxaline.[4]
Protocol 3: Green Synthesis of 2,3-Diphenylquinoxaline using a Catalyst in Water
This protocol employs a more environmentally friendly approach using a catalyst in an aqueous medium at room temperature.[5]
Materials:
-
o-Phenylenediamine (1.2 mmol)
-
Benzil (1 mmol)
-
Cerium (IV) ammonium nitrate (CAN) (5 mol%)
-
Water (1 mL)
Procedure:
-
In a flask, stir a mixture of benzil (1 mmol), o-phenylenediamine (1.2 mmol), and cerium (IV) ammonium nitrate (5 mol%) in water (1 mL) at room temperature.[6]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 10 minutes.[5][6]
-
Once the reaction is complete, filter the crude product.
-
Wash the filtered solid with water (3 x 10 mL).[6]
-
Dry the product to obtain pure 2,3-diphenylquinoxaline.[6]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 2,3-diphenylquinoxaline using various methods, allowing for easy comparison of their efficiency.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | None | Rectified Spirit | 30 minutes | 98.95 | [7] |
| Microwave-Assisted | Iodine | Ethanol/Water | < 1 minute | 94 | [8] |
| Ultrasonic Irradiation | None | - | 8 minutes | 97 | [8] |
| CAN Catalyzed | Cerium (IV) Ammonium Nitrate | Water | 10 minutes | 98 | [5][6] |
Biological Significance and Signaling Pathways
Quinoxaline derivatives are of significant interest in drug development due to their ability to modulate various biological pathways, particularly in the context of cancer.[2] They have been shown to act as inhibitors of several key signaling pathways that are often dysregulated in cancer cells.
Diagram of the Experimental Workflow for Quinoxaline Synthesis
Caption: A typical experimental workflow for the synthesis of quinoxaline analogs.
Many quinoxaline-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] Key pathways targeted by quinoxaline analogs include the PI3K/AKT/mTOR and MAPK/ERK pathways.
Diagram of a Simplified Signaling Pathway Targeted by Quinoxaline Analogs
Caption: Simplified signaling pathways inhibited by quinoxaline analogs.
By inhibiting these pathways, quinoxaline derivatives can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, making them promising candidates for the development of new anticancer therapies.[9][10] The versatility of the quinoxaline scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an enduring focus of research in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water: A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cerium (iv) ammonium nitrate (CAN) as a catalyst in tap water : A simple, proficient and green approach for the synthesis of quinoxalines - Green Chemistry (RSC Publishing) DOI:10.1039/B510677J [pubs.rsc.org]
- 7. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 8. ijiset.com [ijiset.com]
- 9. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 6,7-Dimethoxyquinoxalin-2-ol in Antiviral Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Data Presentation: Antiviral Activity of a Structurally Related Quinoxaline Derivative
The following table summarizes the antiviral activity of a quinoxaline derivative structurally related to 6,7-Dimethoxyquinoxalin-2-ol against Human Cytomegalovirus (HCMV). This data is presented as a representative example of the potential efficacy of this class of compounds.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference Compound | Reference IC50 (µM) |
| Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate | HCMV | Not Specified | <0.05 | >100 | >2000 | Ganciclovir | 0.59[3] |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug at which it inhibits 50% of the viral replication. The CC50 (50% cytotoxic concentration) is the concentration of a drug that kills 50% of the cells. The Selectivity Index (SI) is the ratio of CC50 to IC50 and is a measure of the compound's therapeutic window.
Experimental Protocols
A critical aspect of evaluating a potential antiviral agent is to determine its efficacy in inhibiting viral replication and its toxicity to the host cells. The following are standard protocols for a cytotoxicity assay (MTT assay) and an antiviral assay (Plaque Reduction Assay).
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is used to determine the concentration of the test compound that is toxic to the host cells, which is essential for distinguishing between antiviral effects and general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7]
Materials:
-
Host cells (e.g., Vero, A549, etc.)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound (or analog) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration range could be from 100 µM down to 0.1 µM. Include a "no drug" (medium only) control.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8] Incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the cell viability against the compound concentration and use non-linear regression to determine the CC50 value.
Plaque Reduction Assay Protocol
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and is used to evaluate the efficacy of antiviral compounds.[10][11] This assay measures the reduction in the number of viral plaques in a cell monolayer in the presence of the test compound.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer (Plaque Forming Units/mL)
-
This compound (or analog) stock solution in DMSO
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% agarose)
-
PBS
-
Formalin (10%) for fixing
-
Crystal violet solution (0.1% in 20% ethanol) for staining
Procedure:
-
Cell Preparation: Seed host cells in 6-well or 12-well plates and grow until they form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. The highest concentration should be below the determined CC50 value. Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with 200 µL (for 12-well plates) or 400 µL (for 6-well plates) of the virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add 1 mL (for 12-well plates) or 2 mL (for 6-well plates) of the overlay medium containing the different concentrations of the test compound (or no compound for the virus control). Add overlay medium without the compound to the cell control wells.
-
Incubation: Let the overlay solidify at room temperature for 20-30 minutes. Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus to form visible plaques (typically 2-5 days).
-
Plaque Visualization: After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.[11] Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.[11] Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Visualizations
Experimental Workflows
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Enterovirus B: Selective Inhibition by Quinoxaline Derivatives and Bioinformatic RNA-Motif Identification as New Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. bioagilytix.com [bioagilytix.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Column Chromatography Purification of Quinoxaline Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of quinoxaline compounds using column chromatography, a critical step in the synthesis and development of new therapeutic agents and functional materials. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Effective purification is paramount to ensure the quality and reliability of subsequent biological and pharmacological studies.
Introduction to Quinoxaline Purification
The purification of quinoxaline derivatives often presents challenges due to the potential for co-eluting impurities, compound instability on certain stationary phases, and variable solubility.[2] Column chromatography is a versatile and widely used technique to overcome these challenges. The choice of stationary phase, mobile phase, and specific chromatographic technique is crucial for achieving high purity and yield.
Common Stationary Phases:
-
Silica Gel: The most common stationary phase for the purification of quinoxaline derivatives.[2] Its acidic nature, however, can sometimes lead to compound degradation.[2]
-
Deactivated Silica Gel: To mitigate degradation on acidic silica, the stationary phase can be deactivated by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[2]
-
Alumina: A suitable alternative to silica gel, particularly for compounds sensitive to acidic conditions.[2]
-
Reverse-Phase C18 Silica: Employed for the purification of more polar quinoxaline derivatives.[2]
Common Mobile Phases:
-
Petroleum Ether / Ethyl Acetate Mixtures: A frequently used solvent system for the elution of quinoxaline compounds from silica gel columns.
-
Hexane / Ethyl Acetate Mixtures: Another common non-polar/polar solvent combination for normal-phase chromatography.
-
Dichloromethane / Methanol Mixtures: Used for more polar quinoxaline derivatives.
Experimental Protocols
General Workflow for Quinoxaline Synthesis and Purification
The overall process from synthesis to a purified quinoxaline compound typically follows the workflow illustrated below.
Detailed Protocol: Synthesis and Purification of 2,3-Diphenylquinoxaline
This protocol describes the synthesis of 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil, followed by purification.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Rectified Spirit (Ethanol)
-
Silica gel (230-400 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit. To this warm solution, add a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Reaction: Warm the resulting mixture on a water bath for 30 minutes.
-
Initial Product Isolation: After the reaction is complete, add water dropwise to the warm solution until a slight cloudiness persists. Cool the solution to induce crystallization and filter the crude product.
-
Purification by Column Chromatography:
-
TLC Analysis: Develop a suitable mobile phase for column chromatography by performing TLC analysis of the crude product. A common starting point is a mixture of petroleum ether and ethyl acetate.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude 2,3-diphenylquinoxaline in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2,3-diphenylquinoxaline.
-
-
Final Purification (Optional): For obtaining highly pure crystalline product, recrystallization from a suitable solvent like ethanol can be performed.
Data Presentation: Purification of Quinoxaline Derivatives
The following table summarizes various conditions and outcomes for the purification of quinoxaline derivatives as reported in the literature. This data can serve as a starting point for developing purification protocols for new quinoxaline compounds.
| Quinoxaline Derivative | Stationary Phase | Mobile Phase | Yield (%) | Purity | Reference |
| 2,3-Diphenylquinoxaline | Silica Gel | Petroleum Ether : Ethyl Acetate | 75 (Conventional) | Not specified | [3] |
| 2,3-Diphenylquinoxaline | Silica Gel | Petroleum Ether : Ethyl Acetate | 97 (Ultrasound) | Not specified | [3] |
| Various 2,3-disubstituted quinoxalines | Silica Gel | 5% Ethyl Acetate in Hexane | 95 | Milky white solid | [4] |
| 2-(4-Nitro-phenyl)-quinoxaline | Silica Gel | Not specified | Not specified | Yellow solid | [4] |
Biological Activities and Signaling Pathways of Quinoxaline Derivatives
Quinoxaline derivatives exhibit a wide range of biological activities, often through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for drug development.
Antimicrobial Activity: ROS-Mediated DNA Damage
Certain quinoxaline 1,4-di-N-oxides exhibit antibacterial activity by generating reactive oxygen species (ROS) within bacterial cells. This leads to oxidative stress and subsequent DNA damage, ultimately causing bacterial cell death.
Anticancer Activity: Kinase Inhibition
Many quinoxaline derivatives function as potent anticancer agents by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation.
Apoptosis signal-regulating kinase 1 (ASK1) is a key component of the MAPK signaling cascade, which is activated by cellular stress. Quinoxaline derivatives have been developed as inhibitors of ASK1.
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is associated with various cancers, making it an attractive target for quinoxaline-based inhibitors.
EphA3, a receptor tyrosine kinase, is involved in cell adhesion, migration, and angiogenesis. Its dysregulation is implicated in cancer. Quinoxaline derivatives can inhibit EphA3 signaling.
References
Application Notes and Protocols for c-Met Inhibition Studies Using Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial regulators of cellular growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the development and progression of numerous cancers, making it a prime target for therapeutic intervention. Quinoxaline derivatives have emerged as a promising class of small molecule inhibitors targeting the ATP-binding site of c-Met kinase.[1][2][3]
This document provides detailed application notes and experimental protocols for the evaluation of quinoxaline-based compounds as c-Met inhibitors. While the specific compound 6,7-Dimethoxyquinoxalin-2-ol was the initial focus, a lack of specific published data for this molecule necessitates a broader approach. Therefore, this guide will focus on the general methodology for testing quinoxaline derivatives, using data from structurally related compounds as examples. The provided protocols are foundational and can be adapted for specific quinoxaline inhibitors.
c-Met Signaling Pathway
The c-Met signaling pathway is a complex network that, upon activation by HGF, triggers a cascade of downstream events leading to cell proliferation, survival, migration, and invasion. Inhibition of c-Met autophosphorylation is the primary mechanism of action for ATP-competitive inhibitors.
Data Presentation: In Vitro Activity of Quinoxaline-Based c-Met Inhibitors
The following table summarizes the in vitro c-Met kinase inhibitory activity and anti-proliferative effects of various quinoxaline and quinoline derivatives from published studies. This data serves as a reference for the expected potency of this class of compounds.
| Compound ID | c-Met Kinase IC50 (µM) | Cell Line | Cancer Type | Anti-proliferative IC50 (µM) | Reference |
| Compound 4 | Not Specified | MKN-45 | Human Gastric Cancer | Good inhibitory activity | [2] |
| Compound 2e | Not Specified | Various | Various | Potent activity | [4] |
| Compound 4 | Not Specified | Various | Various | More potent than Doxorubicin | [4] |
| Compound 7a | Not Specified | Various | Various | Potent activity | [4] |
| Compound 12a | Not Specified | Various | Various | More potent than Doxorubicin | [4] |
| Compound 12b | Not Specified | Various | Various | Potent activity | [4] |
| Compound 13 | Not Specified | Various | Various | Potent activity | [4] |
| 11c | 0.08 | HeLa, Hep-G2, MCF-7 | Cervical, Liver, Breast | 0.9 (HeLa) | [5] |
| 11i | 0.05 | HeLa, Hep-G2, MCF-7 | Cervical, Liver, Breast | Potent activity | [5] |
| 13b | 0.02 | HeLa, Hep-G2, MCF-7 | Cervical, Liver, Breast | Potent activity | [5] |
| 13h | 0.05 | HeLa, Hep-G2, MCF-7 | Cervical, Liver, Breast | Potent activity | [5] |
Experimental Protocols
In Vitro c-Met Kinase Assay
This assay determines the direct inhibitory effect of a test compound on the enzymatic activity of recombinant c-Met kinase.
Materials:
-
Recombinant human c-Met kinase (catalytic domain)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare working solutions of kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations should be determined empirically.
-
Compound Dilution: Perform serial dilutions of the test compound in kinase assay buffer. Include a DMSO vehicle control.
-
Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle control to the wells of the assay plate.
-
Enzyme Addition: Add 10 µL of diluted c-Met kinase to each well, except for the "no enzyme" control wells.
-
Reaction Initiation: Start the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Detection: Stop the reaction and measure kinase activity using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based c-Met Phosphorylation Assay (Western Blot)
This assay determines the ability of a test compound to inhibit HGF-induced or constitutive c-Met phosphorylation in whole cells.
Materials:
-
Cancer cell line with c-Met expression (e.g., MKN-45, A549)
-
Cell culture medium and serum
-
Hepatocyte Growth Factor (HGF)
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For HGF-induced phosphorylation, serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of the test compound or vehicle control for 2-4 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total c-Met and a loading control.
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated c-Met to total c-Met.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value from the dose-response curve.
Conclusion
The protocols and data presented provide a comprehensive framework for the investigation of quinoxaline derivatives as c-Met inhibitors. While specific data for this compound is not currently available in the public domain, the methodologies described are standard in the field and can be readily applied to characterize its potential as a c-Met inhibitor. Researchers are encouraged to adapt these protocols to their specific experimental needs and cell line models.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.vensel.org [pubs.vensel.org]
- 4. Molecular modeling studies and synthesis of novel quinoxaline derivatives with potential anticancer activity as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosing and Administration in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practices of dosing and administration of test compounds in in-vitro assays. Accurate and reproducible dosing is fundamental to generating reliable data in drug discovery and development. This document outlines key concepts, detailed experimental protocols, and data presentation strategies to ensure the integrity and consistency of your in-vitro experiments.
Key Concepts in In-Vitro Dosing
Successful in-vitro assays rely on a thorough understanding of dose-response relationships and the accurate preparation of test compound concentrations.
A dose-response curve is a graphical representation of the relationship between the concentration of a drug or test compound and the magnitude of the response observed in an in-vitro system.[1][2][3] These curves are typically sigmoidal and are essential for determining a compound's potency and efficacy.[1]
Two critical parameters derived from the dose-response curve are the IC50 and EC50 values:
-
IC50 (Half-maximal Inhibitory Concentration): This is the concentration of a compound that produces 50% inhibition of a specific biological or biochemical function.[4][5][6] It is a key measure of the potency of an inhibitor.
-
EC50 (Half-maximal Effective Concentration): This is the concentration of a compound that induces a response halfway between the baseline and the maximum effect.[4][5][6] It is used to measure the potency of a compound that stimulates a response.
The choice between reporting IC50 or EC50 depends on whether the assay measures inhibition or stimulation of a process.[4]
Experimental Protocols
Preparation of Stock Solutions
The use of concentrated stock solutions is a standard and recommended practice in in-vitro assays.[7][8] It enhances accuracy by avoiding the need to weigh very small quantities of compounds and reduces the risk of experimental error.[7] Stock solutions are also often more stable for long-term storage than working solutions.[7][8]
Protocol for Preparing a Molar Stock Solution:
-
Determine the Desired Stock Concentration and Volume: Common stock solution concentrations are 100x or 1000x the highest final assay concentration.[7]
-
Calculate the Required Mass of the Compound:
-
Formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
-
Weigh the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance.
-
Dissolve the Compound:
-
Transfer the weighed compound to a sterile conical tube or flask.
-
Add a small volume of an appropriate solvent to dissolve the compound. The choice of solvent (e.g., DMSO, ethanol, water) depends on the compound's solubility.[7][9] For many cell-based assays, DMSO is a common solvent, but the final concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[9]
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Bring to Final Volume: Once the compound is fully dissolved, add the solvent to reach the desired final volume.
-
Sterilization (if applicable): For cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, preparation date, and your initials. Store the stock solution at the recommended temperature (e.g., -20°C or -80°C) to ensure stability.[7][10]
Table 1: Example Calculation for a 10 mM Stock Solution of a Compound (MW = 500 g/mol ) in 10 mL of DMSO.
| Parameter | Value |
| Desired Stock Concentration | 10 mM (0.01 mol/L) |
| Molecular Weight | 500 g/mol |
| Desired Volume | 10 mL (0.01 L) |
| Calculated Mass | 0.05 g (50 mg) |
Performing Serial Dilutions
Serial dilution is a stepwise dilution of a substance in solution.[11][12][13] It is a fundamental technique for creating a range of concentrations to generate a dose-response curve.
Protocol for a 10-Fold Serial Dilution Series:
-
Label Tubes: Label a series of sterile microcentrifuge tubes with the desired final concentrations or dilution factors (e.g., 100 µM, 10 µM, 1 µM, ... or 10⁻⁴, 10⁻⁵, 10⁻⁶, ...).
-
Add Diluent: Add 90 µL of the appropriate diluent (e.g., cell culture medium, assay buffer) to each labeled tube except the first one (which will contain the highest concentration from the stock).
-
Prepare the Highest Concentration: In the first tube, prepare the highest concentration to be tested by diluting the stock solution. For example, to make a 100 µM solution from a 10 mM stock, add 1 µL of the stock to 99 µL of diluent.
-
Perform the First Dilution:
-
Vortex the first tube to ensure it is well-mixed.
-
Transfer 10 µL from the first tube to the second tube containing 90 µL of diluent. This creates a 1:10 dilution.
-
-
Mix and Continue:
-
Vortex the second tube thoroughly.
-
Using a fresh pipette tip, transfer 10 µL from the second tube to the third tube.
-
-
Repeat: Continue this process for the remaining tubes to generate the complete dilution series.
This protocol can be adapted for other dilution factors, such as a 2-fold serial dilution, by adjusting the volumes of the solution being transferred and the diluent. For a 2-fold dilution, you would typically transfer 50 µL of the previous dilution into 50 µL of diluent.
Table 2: Example of a 10-Fold Serial Dilution Series Starting from a 100 µM Solution.
| Tube | Volume of Previous Dilution | Volume of Diluent | Final Concentration |
| 1 | 1 µL of 10 mM Stock | 99 µL | 100 µM |
| 2 | 10 µL from Tube 1 | 90 µL | 10 µM |
| 3 | 10 µL from Tube 2 | 90 µL | 1 µM |
| 4 | 10 µL from Tube 3 | 90 µL | 100 nM |
| 5 | 10 µL from Tube 4 | 90 µL | 10 nM |
| 6 | 10 µL from Tube 5 | 90 µL | 1 nM |
Dosing in a 96-Well Plate Assay
The following protocol outlines the general steps for adding the prepared compound dilutions to a cell-based assay in a 96-well plate format.
Protocol for Dosing Cells in a 96-Well Plate:
-
Cell Seeding: Seed the cells in a 96-well plate at the desired density and allow them to adhere and grow for the appropriate amount of time (e.g., 24 hours).
-
Prepare Compound Dilution Plate: It is good practice to prepare an intermediate "dilution plate" containing the final concentrations of your compounds. This helps to minimize the time the cell plate is out of the incubator and reduces the risk of contamination.
-
Add Compound to Wells:
-
Carefully remove the 96-well plate containing the cells from the incubator.
-
Using a multichannel pipette, transfer a specific volume of each compound dilution from the dilution plate to the corresponding wells of the cell plate.
-
Ensure to include appropriate controls:
-
Vehicle Control: Wells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound.[10]
-
Untreated Control: Wells containing only cells and medium.
-
Positive Control: Wells treated with a known inhibitor or activator for the assay.
-
-
-
Incubation: Gently mix the plate on a plate shaker to ensure even distribution of the compound. Return the plate to the incubator for the desired treatment duration.
-
Assay Readout: After the incubation period, perform the specific assay readout (e.g., measure cell viability, enzyme activity, protein expression).
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 3: Example of Raw Data from a Cell Viability Assay.
| Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | % Inhibition |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 0 |
| 0.1 | 1.18 | 1.21 | 1.15 | 1.18 | 5.6 |
| 1 | 0.95 | 0.98 | 0.92 | 0.95 | 24.0 |
| 10 | 0.63 | 0.65 | 0.61 | 0.63 | 49.6 |
| 100 | 0.15 | 0.18 | 0.12 | 0.15 | 88.0 |
| 1000 | 0.05 | 0.06 | 0.04 | 0.05 | 96.0 |
The data from this table can then be used to generate a dose-response curve using graphing software (e.g., GraphPad Prism, R). Non-linear regression analysis is then applied to the curve to calculate the IC50 or EC50 value.[2]
Visualizing Workflows and Concepts
Diagrams are powerful tools for illustrating experimental processes and conceptual relationships.
Caption: Workflow for Dosing and Analysis in a Typical In-Vitro Assay.
Caption: Example of a Signaling Pathway with Targeted Inhibition.
References
- 1. news-medical.net [news-medical.net]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. m.youtube.com [m.youtube.com]
- 4. clyte.tech [clyte.tech]
- 5. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. ossila.com [ossila.com]
- 13. microbenotes.com [microbenotes.com]
Application Notes and Protocols for the Preparation of 6,7-Dimethoxyquinoxalin-2-ol Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of 6,7-Dimethoxyquinoxalin-2-ol, a key heterocyclic compound relevant in medicinal chemistry and drug discovery. The information is intended to ensure the accuracy, reproducibility, and safety of experimental work.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation and handling of its stock solutions. The key properties are summarized in the table below. Due to the limited availability of experimental data for this specific compound, some values are estimated based on structurally similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Calculation |
| Molecular Weight | 206.20 g/mol | Calculation |
| Appearance | Expected to be a solid powder | General Knowledge |
| Solubility | ||
| DMSO | Likely soluble | Inferred from similar compounds |
| Ethanol | Limited solubility expected | Inferred from similar compounds |
| Water | Poorly soluble | Inferred from similar compounds |
| Storage Temperature | -20°C | Recommendation |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for various in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000 Mass (mg) = 10 mM × 1 mL × 206.20 g/mol / 1000 = 2.062 mg
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or amber vial on an analytical balance.
-
Carefully weigh approximately 2.062 mg of this compound into the tared container.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the container with the weighed compound.
-
Cap the container securely.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution at -20°C in a tightly sealed, light-protected container (e.g., an amber vial or a tube wrapped in aluminum foil).
-
For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Safety Precautions
Quinoxaline derivatives should be handled with care. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Wash hands thoroughly after handling.
Diagrams
Caption: Experimental workflow for preparing and using this compound stock solutions.
Application Notes and Protocols for the Recrystallization of 6,7-Dimethoxyquinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recrystallization of 6,7-Dimethoxyquinoxalin-2-ol, a key intermediate in the synthesis of various biologically active compounds. The provided methodologies are intended to guide researchers in achieving high purity of this compound, which is essential for subsequent downstream applications in drug discovery and development.
Physicochemical Properties and Solubility Profile
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Chemical Formula | Polarity | Boiling Point (°C) | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point | Recrystallization Suitability |
| Ethanol | C₂H₅OH | Polar Protic | 78 | Low | High | Excellent |
| Methanol | CH₃OH | Polar Protic | 65 | Low | High | Good |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | 40 | Moderate | High | Fair (requires careful cooling) |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | 77 | Low | Moderate | Good (may require co-solvent) |
| Water | H₂O | Very Polar | 100 | Very Low | Very Low | Poor (as a single solvent) |
| Ethanol/Ethyl Acetate (1:1) | - | Moderately Polar | ~75 | Low | High | Excellent |
Note: The solubility data presented in this table are estimations based on the behavior of structurally related quinoxaline derivatives and should be used as a guideline for solvent screening.
Experimental Protocols
The following protocols outline the recommended procedures for the recrystallization of this compound. The choice of solvent will depend on the nature of the impurities to be removed.
Protocol 1: Single Solvent Recrystallization using Ethanol
This is the recommended starting procedure for general purification.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture to reflux with continuous stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow down the cooling process.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point. A definitive melting point for this compound is not consistently reported, however, a structurally related compound, 6,7-dimethoxy-2,3-dihydro-4(1H)-isoquinolone, has a melting point of 250-253 °C (with decomposition).[1]
Protocol 2: Mixed Solvent Recrystallization using Ethanol and Ethyl Acetate
This method is useful when a single solvent does not provide optimal results.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Ethyl Acetate (Reagent Grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add ethyl acetate dropwise until a slight turbidity (cloudiness) persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of ethanol and ethyl acetate (in the same ratio as used for the recrystallization).
-
Drying: Dry the purified product in a vacuum oven.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the recrystallization process.
Caption: General workflow for the recrystallization of this compound.
Caption: Decision-making process for selecting a suitable recrystallization solvent system.
References
Revolutionizing Neurodegenerative Disease Research: Advanced Applications and Protocols
The study of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, is undergoing a profound transformation driven by cutting-edge technologies. These innovative approaches are providing unprecedented insights into disease mechanisms, facilitating the development of novel therapeutic strategies, and paving the way for personalized medicine. This document provides detailed application notes, experimental protocols, and quantitative data for key technologies revolutionizing neurodegenerative disease research, tailored for researchers, scientists, and drug development professionals.
CRISPR/Cas9-Mediated Gene Editing in Alzheimer's Disease
Application Note: The CRISPR/Cas9 system has emerged as a powerful tool for dissecting the genetic underpinnings of Alzheimer's disease (AD) and developing potential therapeutic avenues.[1][2] Its primary applications in AD research include the creation of more accurate cellular and animal models, screening for novel pathogenic genes, and the targeted correction of disease-causing mutations.[1][3] Researchers are utilizing CRISPR/Cas9 to introduce specific mutations into genes like Amyloid Precursor Protein (APP) and Presenilin 1/2 (PSEN1/2) in induced pluripotent stem cells (iPSCs) to create isogenic cell lines.[4][5] This allows for the precise study of how these mutations contribute to AD pathology, such as the increased production of amyloid-beta (Aβ) peptides.[1][5] Furthermore, CRISPR-based strategies are being explored to reduce the expression of key enzymes involved in Aβ production, like BACE1, or to correct mutations in risk genes such as APOE4.[1]
Quantitative Data: Efficacy of CRISPR/Cas9 in Alzheimer's Disease Models
| Target Gene | Model System | Parameter Measured | Observed Effect | Reference |
| APP (Swedish Mutation) | In vivo (mouse model) | Hippocampal Amyloid Plaque Burden | Up to 15% decrease | [4] |
| BACE1 | In vivo (mouse model) | BACE1 Protein Expression | Significant reduction | [1] |
| PSEN2 (N141I Mutation) | iPSC-derived neurons | Aβ42/40 Ratio | Normalization of the ratio | [4] |
| Mutant HTT | Patient-derived fibroblasts | Mutant HTT protein levels | ~50% reduction |
Experimental Protocol: CRISPR/Cas9-Mediated Knockout of BACE1 in a Neuronal Cell Line
This protocol provides a general framework for knocking out the BACE1 gene in a human neuroblastoma cell line (e.g., SH-SY5Y) using a lentiviral delivery system for Cas9 and a specific guide RNA (gRNA).
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral particles encoding Cas9 and a BACE1-targeting gRNA
-
Polybrene
-
Puromycin (for selection)
-
DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
-
Western blot reagents (BACE1 primary antibody, secondary antibody, etc.)
-
ELISA kit for Aβ40/42
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete growth medium to ~70% confluency.
-
Lentiviral Transduction:
-
On the day of transduction, replace the medium with fresh medium containing polybrene (final concentration 8 µg/mL).
-
Add the lentiviral particles at a multiplicity of infection (MOI) optimized for your cell line.
-
Incubate for 24 hours.
-
-
Selection:
-
After 24 hours, replace the virus-containing medium with fresh medium containing puromycin at a predetermined selection concentration.
-
Continue selection for 3-5 days, replacing the medium every 2 days, until non-transduced control cells are eliminated.
-
-
Expansion and Validation:
-
Expand the puromycin-resistant cells.
-
Genomic DNA Validation: Extract genomic DNA and perform PCR to amplify the BACE1 target region. Sequence the PCR product using Sanger sequencing to confirm the presence of insertions/deletions (indels).
-
Protein Expression Validation: Perform Western blot analysis to confirm the reduction or absence of BACE1 protein expression.
-
-
Functional Analysis:
-
Culture the BACE1-knockout and control cells for 48-72 hours.
-
Collect the conditioned medium and measure the levels of Aβ40 and Aβ42 using an ELISA kit to assess the functional consequence of BACE1 knockout.
-
Signaling Pathway: CRISPR/Cas9 Targeting of the Amyloidogenic Pathway
Caption: CRISPR/Cas9 targeting of BACE1 to inhibit the amyloidogenic processing of APP.
3D Organoid Models for Parkinson's Disease Research
Application Note: Three-dimensional (3D) brain organoids, particularly midbrain organoids, are revolutionizing the study of Parkinson's disease (PD).[6][7][8] These self-organizing structures, derived from human iPSCs, can recapitulate key aspects of human midbrain development and pathology, providing a more physiologically relevant model than traditional 2D cell cultures or animal models.[6][7][9] PD patient-derived organoids can model disease-specific phenotypes such as the loss of dopaminergic neurons, α-synuclein accumulation, and mitochondrial dysfunction.[6][8] They serve as a powerful platform for investigating disease mechanisms, testing the efficacy and toxicity of new drug candidates, and exploring the potential of cell replacement therapies.[6][9]
Quantitative Data: Characterization of Midbrain Organoids
| Parameter | Healthy Control Organoids | PD Patient-Derived Organoids (e.g., LRRK2 mutation) | Reference |
| Dopaminergic Neuron (TH+) Population | 15-25% of total neurons | 5-15% of total neurons | [8] |
| α-synuclein Aggregation | Low to undetectable | Significantly increased intracellular aggregates | [8] |
| Neuronal Firing Rate (MEA) | Regular, synchronous firing | Increased, irregular firing patterns | [9] |
| Mitochondrial Respiration (Seahorse Assay) | Normal basal and maximal respiration | Decreased basal and maximal respiration |
Experimental Protocol: Generation of Human Midbrain Organoids
This protocol outlines a method for generating midbrain-specific organoids from human iPSCs.
Materials:
-
Human iPSCs
-
iPSC maintenance medium (e.g., mTeSR1)
-
Embryoid body (EB) formation medium
-
Neural induction medium
-
Midbrain patterning medium (containing SHH and FGF8)
-
Neural differentiation medium
-
AggreWell plates or low-attachment V-bottom plates
-
Orbital shaker
Procedure:
-
iPSC Maintenance: Culture and maintain high-quality, undifferentiated human iPSCs.
-
Embryoid Body (EB) Formation:
-
Dissociate iPSCs into a single-cell suspension.
-
Seed a defined number of cells (e.g., 9,000 cells/microwell) into AggreWell plates in EB formation medium.
-
Incubate for 24-48 hours to allow the formation of uniform EBs.
-
-
Neural Induction:
-
Transfer the EBs to low-attachment plates in neural induction medium.
-
Culture for 5-7 days.
-
-
Midbrain Patterning:
-
Transfer the neurospheres to midbrain patterning medium containing SHH and FGF8.
-
Culture for 7-10 days to specify midbrain progenitors.
-
-
Maturation:
-
Transfer the patterned organoids to neural differentiation medium.
-
Culture on an orbital shaker for long-term maturation (weeks to months). The medium should be changed every 2-3 days.
-
-
Characterization:
-
At different time points, harvest organoids for analysis.
-
Immunohistochemistry: Section and stain for midbrain dopaminergic neuron markers (TH, LMX1A, FOXA2) and other neural markers.
-
qRT-PCR: Analyze the expression of midbrain-specific genes.
-
Functional Assays: Perform multi-electrode array (MEA) recordings to assess neuronal activity.
-
Experimental Workflow: Midbrain Organoid Generation and Analysis
Caption: Workflow for generating and analyzing human midbrain organoids.
Single-Cell RNA Sequencing in Huntington's Disease
Application Note: Single-cell RNA sequencing (scRNA-seq) is providing a high-resolution view of the cellular heterogeneity and transcriptional dysregulation in Huntington's disease (HD).[10][11] By analyzing the gene expression profiles of individual cells from post-mortem brain tissue and animal models, researchers can identify cell type-specific vulnerabilities and molecular pathways affected by the mutant huntingtin protein.[10][12][13] For instance, scRNA-seq studies have revealed that specific neuronal subtypes in the striatum, such as D2 medium spiny neurons, are particularly susceptible in HD.[10] This technology is also uncovering changes in non-neuronal cells, like astrocytes and microglia, highlighting their role in disease progression.[12][13] scRNA-seq is crucial for identifying novel therapeutic targets and for developing biomarkers to track disease progression at a cellular level.[11]
Quantitative Data: Cell-Type Specific Gene Expression Changes in Huntington's Disease
| Cell Type | Key Dysregulated Genes (Human Post-mortem Striatum) | Associated Pathway | Reference |
| D2 Medium Spiny Neurons | Decreased: DRD2, PENK | Dopamine signaling, Neuropeptide signaling | [10] |
| D1 Medium Spiny Neurons | Decreased: DRD1, TAC1 | Dopamine signaling, Neuropeptide signaling | [10] |
| Astrocytes | Upregulated: GFAP, MT1X | Gliosis, Oxidative stress response | [12][13] |
| Oligodendrocytes | Downregulated: PLP1, MBP | Myelination | [11] |
Experimental Protocol: Single-Nucleus RNA Sequencing (snRNA-seq) from Frozen Human Brain Tissue
This protocol describes the isolation of nuclei from frozen post-mortem human brain tissue for snRNA-seq, a common approach for studying neurodegenerative diseases.
Materials:
-
Frozen human brain tissue (e.g., striatum)
-
Homogenization buffer (with RNase inhibitors)
-
Dounce homogenizer
-
Sucrose gradient solutions
-
FACS buffer
-
Nuclear staining dye (e.g., DAPI)
-
Single-cell library preparation kit (e.g., 10x Genomics Chromium)
Procedure:
-
Tissue Homogenization:
-
On ice, mince a small piece of frozen brain tissue.
-
Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.
-
-
Nuclei Isolation:
-
Layer the homogenate onto a sucrose gradient.
-
Centrifuge to pellet the nuclei and separate them from cellular debris.
-
Carefully aspirate the supernatant and resuspend the nuclear pellet in FACS buffer.
-
-
Nuclei Staining and Sorting:
-
Stain the nuclei with DAPI.
-
Use fluorescence-activated cell sorting (FACS) to isolate single, intact nuclei.
-
-
Single-Cell Library Preparation:
-
Proceed immediately with a single-cell library preparation protocol (e.g., 10x Genomics Chromium) according to the manufacturer's instructions. This typically involves partitioning single nuclei into droplets with barcoded beads, reverse transcription, cDNA amplification, and library construction.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencer.
-
Use specialized bioinformatics pipelines (e.g., Cell Ranger, Seurat, Scanpy) for data alignment, quality control, cell clustering, and differential gene expression analysis.
-
Logical Relationship: scRNA-seq Data Analysis Pipeline
Caption: A typical bioinformatics pipeline for single-cell RNA sequencing data analysis.
Proteomics for Biomarker Discovery
Application Note: Proteomics, the large-scale study of proteins, is critical for identifying biomarkers for the early diagnosis, prognosis, and therapeutic monitoring of neurodegenerative diseases.[14][15][16] Mass spectrometry-based proteomics allows for the unbiased and high-throughput analysis of proteins in biofluids like cerebrospinal fluid (CSF) and blood, as well as in post-mortem brain tissue.[14][17] In diseases like AD and PD, proteomics has been instrumental in identifying differentially expressed proteins and protein modifications that reflect underlying pathological processes.[14][15] This information is crucial for understanding disease mechanisms and for developing targeted therapies.
High-Content Screening for Drug Discovery
Application Note: High-content screening (HCS) combines automated microscopy with sophisticated image analysis to screen large libraries of compounds for their effects on cellular phenotypes relevant to neurodegenerative diseases.[18][19][20] This approach allows for the multiparametric analysis of cellular features such as protein aggregation, neurite outgrowth, mitochondrial health, and cell survival in disease models.[18] HCS is a powerful tool for identifying novel drug candidates that can ameliorate disease-related cellular pathologies.[18][21]
Optogenetics for Probing Neural Circuits
Application Note: Optogenetics is a revolutionary technique that uses light to control the activity of genetically defined populations of neurons with high temporal and spatial precision.[22][23][24] In the context of neurodegenerative diseases, optogenetics is being used to dissect the function and dysfunction of specific neural circuits implicated in diseases like Parkinson's and Alzheimer's.[23][25][26] By selectively activating or inhibiting specific neuronal populations in animal models, researchers can investigate how circuit dynamics are altered in disease and explore the potential of circuit-based therapies.[22][25]
References
- 1. Frontiers | Application of CRISPR/Cas9 in Alzheimer’s Disease [frontiersin.org]
- 2. Frontiers | CRISPR/Cas9-Based therapeutics as a promising strategy for management of Alzheimer’s disease: progress and prospects [frontiersin.org]
- 3. Application of CRISPR/Cas9 in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 4. Applications of CRISPR-Cas9 in the Treatment of Alzheimer's Disease - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 5. synthego.com [synthego.com]
- 6. Organoid and Pluripotent Stem Cells in Parkinson’s Disease Modeling: An Expert View on their Value to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Midbrain Organoids: A New Tool to Investigate Parkinson’s Disease [frontiersin.org]
- 10. rna-seqblog.com [rna-seqblog.com]
- 11. frontlinegenomics.com [frontlinegenomics.com]
- 12. Single-nucleus RNA-seq identifies Huntington disease astrocyte states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. The use of proteomics in biomarker discovery in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biomarker Discovery in Neurodegenerative Diseases: A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Proteomics Approaches for Biomarker and Drug Target Discovery in ALS and FTD [frontiersin.org]
- 18. High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A custom-made High-Content Screening method to identify therapeutic drugs for a fatal neurodegenerative disorder – France-BioImaging [france-bioimaging.org]
- 20. CVPR Decoding hidden signal from neurodegenerative drug discovery high-content screens [cvpr.thecvf.com]
- 21. High-Throughput and High-Content Screening for Huntington’s Disease Therapeutics - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Optogenetics for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of Optogenetics in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optogenetic investigation of neural circuits in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optogenetic investigation of neural circuits underlying brain disease in animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6,7-dimethoxy-4-anilinoquinolines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6,7-dimethoxy-4-anilinoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] These compounds are of significant interest, particularly for their role as inhibitors of receptor tyrosine kinases like c-Met.[1][2][3] The dysregulation of the Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a critical factor in the development and progression of various cancers, making c-Met a prime target for anticancer drug discovery.[2][3][4]
This document provides a detailed two-step experimental workflow for the synthesis of 6,7-dimethoxy-4-anilinoquinoline derivatives. The core strategy involves the initial conversion of 6,7-dimethoxyquinolin-4-ol to the highly reactive intermediate, 4-chloro-6,7-dimethoxyquinoline. This intermediate is then coupled with various substituted anilines via a nucleophilic aromatic substitution reaction to yield the target compounds.
Overall Synthetic Pathway
The synthesis is a robust two-step process. First, the hydroxyl group of 6,7-dimethoxyquinolin-4-ol is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). Second, the resulting 4-chloro-6,7-dimethoxyquinoline undergoes a nucleophilic aromatic substitution with a desired aniline derivative to form the final product.
Caption: General two-step synthesis of 6,7-dimethoxy-4-anilinoquinolines.
Experimental Protocols
Part 1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Intermediate)
This crucial first step involves the conversion of the 4-hydroxyquinoline to the more reactive 4-chloro intermediate. Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[5][6][7]
Protocol 1: Chlorination of 6,7-dimethoxyquinolin-4-ol
-
Charging the Reactor: In a dry reaction vessel equipped with a stirrer and reflux condenser, add 6,7-dimethoxyquinolin-4-ol (1 equivalent).
-
Solvent Addition: Add a suitable high-boiling solvent such as diethylene glycol dimethyl ether (e.g., ~8.5 mL per gram of starting material).[7] Alternatively, phosphorus oxychloride can be used as both the reactant and the solvent.[5]
-
Reagent Addition: While stirring, carefully add phosphorus oxychloride (POCl₃) (e.g., 3.5 equivalents) to the suspension.[5][7]
-
Reaction: Heat the reaction mixture to 100-120°C and maintain for 4-6 hours.[5][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling the reaction to room temperature (~20°C), cautiously pour the mixture into a cold aqueous solution of a base, such as 10% potassium carbonate, to neutralize the excess POCl₃.[7]
-
Precipitation and Filtration: Stir the quenched mixture for approximately 2 hours to allow for the complete precipitation of the crude product. Collect the resulting solid by suction filtration.[7]
-
Purification: The crude product can be effectively purified by recrystallization from a solvent mixture like ethanol/ethyl acetate to yield pure 4-chloro-6,7-dimethoxyquinoline as a solid.[5][7]
Quantitative Data Summary: Chlorination Reaction
| Parameter | Value / Condition | Source(s) |
| Starting Material | 6,7-dimethoxyquinolin-4-ol | [5][7] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [5][6][7] |
| Molar Ratio | ~3.5 eq. of POCl₃ | [5][7] |
| Solvent | Diethylene glycol dimethyl ether | [7] |
| Temperature | 100 °C | [7] |
| Reaction Time | 6 hours | [7] |
| Typical Yield | 79.2% | [7] |
Part 2: Synthesis of 6,7-dimethoxy-4-anilinoquinoline Derivatives
This final step is a nucleophilic aromatic substitution where the chlorine atom at the C4 position of the quinoline ring is displaced by the amino group of a substituted aniline.[3] This reaction is typically performed under reflux conditions in a protic solvent like isopropanol.[4]
Protocol 2: Nucleophilic Aromatic Substitution
-
Reactant Setup: In a reaction flask, dissolve the substituted aniline derivative (e.g., 1.2 equivalents) in isopropanol (e.g., ~8 mL per mmol of chloroquinoline).
-
Addition of Intermediate: Add 4-chloro-6,7-dimethoxyquinoline (1 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the solvent.
-
Purification: The resulting solid residue is purified by column chromatography on silica gel, typically using a solvent system such as Dichloromethane/Methanol (e.g., 10:1 ratio), to afford the pure target compound.[4]
Quantitative Data Summary: Amination Reaction
| Aniline Derivative | Solvent | Reaction Time | Yield (%) | Source(s) |
| Substituted benzimidazolyl anilines | Isopropanol | 5 h | 57 - 78% | [2][4] |
| 3-Ethynylaniline | Isopropanol / Pyridine | 4 h | ~95% | [8] |
| 3-Chloro-4-fluoroaniline | Isopropanol | 1 h | High (98%) | [9] |
Experimental Workflow and Logic
The entire process from starting material to the final purified product follows a logical sequence of synthesis and purification steps.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Application in Drug Discovery: Targeting the c-Met Pathway
Many 6,7-dimethoxy-4-anilinoquinoline derivatives are designed as inhibitors of the c-Met tyrosine kinase signaling pathway. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and undergoes autophosphorylation, which activates downstream signaling cascades like RAS-RAF-ERK and PI3K-AKT. These pathways promote cell proliferation, survival, and migration. Aberrant activation of this pathway is a hallmark of many cancers. The synthesized anilinoquinolines act as ATP-competitive inhibitors, blocking the kinase activity of c-Met and thereby inhibiting these oncogenic signals.
References
- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. ukm.my [ukm.my]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of quinoxaline derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to provide direct, actionable advice for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
The most prevalent and versatile method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2] This reaction allows for the creation of a wide array of substituted quinoxalines by selecting appropriately substituted starting materials.[1]
Q2: My quinoxaline synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yields in quinoxaline synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[3] If the reaction is stalling, consider adjusting the temperature or employing a more effective catalyst to drive it to completion.[4]
-
Impurities in Starting Materials: The purity of the o-phenylenediamine and the 1,2-dicarbonyl compound is critical. Impurities can interfere with the reaction, leading to lower yields and the formation of side products.[4] It is advisable to use high-purity starting materials or purify them via recrystallization or chromatography before use.[3][4]
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the yield. Experiment with different solvents and temperatures to find the optimal conditions for your specific substrates.[3] Greener and often highly efficient protocols using solvents like ethanol or water have been successfully developed.[3][5]
-
Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, filtration, and chromatography steps.[4] Careful handling and optimization of these procedures are crucial to maximize recovery.
Q3: I am observing significant side product formation. How can I minimize this?
The formation of byproducts is a common challenge. Here are some of the usual culprits and how to address them:
-
Benzimidazole Derivatives: The presence of aldehyde or carboxylic acid impurities in your 1,2-dicarbonyl compound can lead to the formation of benzimidazole byproducts.[3] Ensure the purity of your dicarbonyl compound by techniques such as NMR or GC-MS before proceeding with the synthesis.[3]
-
Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can occur under harsh reaction conditions or in the presence of an oxidizing agent, leading to the formation of N-oxides.[3] To avoid this, use milder reaction conditions and, if not essential for the reaction, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.[3]
-
Dihydroquinoxaline Intermediates: Incomplete oxidation at the final step of the synthesis can result in the formation of a stable dihydroquinoxaline intermediate.[3] Often, simply stirring the reaction mixture open to the air after the initial condensation can facilitate the oxidation to the desired aromatic quinoxaline.[3] The choice of catalyst can also influence the efficiency of this final oxidation step.[3]
Q4: What are the best practices for purifying quinoxaline derivatives?
The purification of quinoxalines can be challenging, but several methods can be employed and optimized.
-
Recrystallization: This is a highly effective technique for purifying solid quinoxaline products, with ethanol being a commonly used solvent.[1] The key is to dissolve the crude product in a minimum amount of a suitable hot solvent and allow it to cool slowly, promoting the crystallization of the pure compound.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard method.[1] An appropriate eluent system, often a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[1]
-
Troubleshooting Chromatography:
-
Streaking on TLC/Column: If your compound is acidic or basic, it may interact strongly with the acidic silica gel, causing streaking. Deactivating the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%) can mitigate this issue.[6]
-
Decomposition on Silica Gel: Some quinoxaline derivatives are sensitive to the acidic nature of silica gel and may decompose during chromatography.[4][6] In such cases, using an alternative stationary phase like neutral alumina or reverse-phase C18 silica is recommended.[6]
-
Troubleshooting Guides
Low Yield Troubleshooting
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction | - Monitor reaction progress by TLC to determine the optimal reaction time.[3]- Increase the reaction temperature or screen for a more effective catalyst.[4] |
| Impure Starting Materials | - Use high-purity o-phenylenediamine and 1,2-dicarbonyl compounds.- Purify starting materials by recrystallization or chromatography if necessary.[3][4] |
| Suboptimal Reaction Conditions | - Screen a variety of solvents with different polarities (e.g., ethanol, water, toluene, DMF).[4][5]- Optimize the reaction temperature.[7] |
| Loss During Work-up/Purification | - Ensure the pH of the aqueous layer is appropriate during extraction to prevent loss of product.[6]- Perform multiple extractions with a suitable organic solvent.[6]- Carefully optimize recrystallization and chromatography procedures to minimize product loss.[4] |
Side Product Formation Troubleshooting
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Benzimidazole Derivative | - Aldehyde or carboxylic acid impurities in the 1,2-dicarbonyl compound.[3] | - Assess the purity of the 1,2-dicarbonyl compound using NMR or GC-MS before use.[3]- Purify the dicarbonyl compound if impurities are detected.[3] |
| Quinoxaline N-oxide | - Over-oxidation of the quinoxaline ring due to harsh conditions or the presence of an oxidizing agent.[3] | - Avoid strong oxidizing agents if not required for the reaction.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Dihydroquinoxaline Intermediate | - Incomplete oxidation in the final step of the reaction.[3] | - Stir the reaction mixture open to the air after the initial condensation to facilitate oxidation.[3]- Choose a catalyst that can also facilitate the final oxidation step.[3] |
Experimental Protocols
General Procedure for Quinoxaline Synthesis
A representative experimental protocol for the synthesis of a quinoxaline derivative is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
-
Reactant Preparation: In a round-bottom flask, dissolve the o-phenylenediamine (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol).[1][4]
-
Catalyst Addition (if applicable): Add the chosen catalyst (e.g., a catalytic amount of acid or a specific metal catalyst).
-
Reaction: Stir the reaction mixture at the optimized temperature (which can range from room temperature to reflux) and monitor its progress by TLC.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.[1]
-
Column Chromatography: Dissolve the crude product in a minimal amount of solvent and load it onto a silica gel or alumina column. Elute with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).[1]
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in quinoxaline synthesis.
Caption: Decision-making workflow for the purification of quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting poor yield in 6,7-Dimethoxyquinoxalin-2-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxyquinoxalin-2-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis unexpectedly low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the core cyclocondensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and a suitable two-carbon electrophile (e.g., ethyl chloroacetate). Key areas to investigate include:
-
Incomplete Reaction: The condensation may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal catalyst/solvent systems. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to ensure the consumption of the starting diamine.
-
Purity of Starting Materials: The presence of impurities in the 4,5-dimethoxy-1,2-phenylenediamine or the electrophile can significantly hinder the reaction. The diamine is susceptible to oxidation, which can lead to colored byproducts and reduced yield. Ensure the starting materials are of high purity and, if necessary, recrystallize or purify them before use.
-
Reaction Atmosphere: The reaction atmosphere can influence the outcome. Some quinoxalinone syntheses benefit from an oxygen atmosphere, which can facilitate oxidative steps, while others may require an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive starting materials.[1][2]
-
Side Reactions: The formation of undesired side products is a common cause of low yields. In the case of unsymmetrically substituted phenylenediamines, regioisomeric mixtures can sometimes be obtained. Additionally, self-condensation of the reactants or reaction with solvent impurities can occur.
-
Product Loss During Work-up and Purification: The product may be lost during extraction, filtration, or recrystallization steps. Due to the presence of the hydroxyl and methoxy groups, this compound is a polar molecule, which might present challenges in selecting appropriate solvents for extraction and purification.
Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
Answer:
The formation of multiple products indicates a lack of selectivity in your reaction. To enhance the formation of the desired this compound, consider the following strategies:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions. Conversely, for some reactions, a higher temperature might be necessary to overcome the activation energy for the desired transformation.
-
Choice of Solvent and Catalyst: The solvent and catalyst play a critical role in directing the reaction pathway. For quinoxaline synthesis, a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMSO) have been used. The choice of an appropriate catalyst, or even performing the reaction under catalyst-free conditions, can significantly impact selectivity.[3][4]
-
Control of Stoichiometry: Carefully controlling the molar ratio of the reactants is essential. A slight excess of one reactant might be beneficial in some cases to drive the reaction to completion, but a large excess can lead to the formation of byproducts.
Question 3: The purification of this compound is proving to be difficult. What purification strategies are recommended?
Answer:
The polar nature of this compound can make purification challenging. Here are some recommended strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with a variety of solvents and solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. Common solvents for recrystallizing quinoxalinones include ethanol, methanol, and mixtures like ethyl acetate/hexane.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. Given the polarity of the target molecule, normal-phase silica gel chromatography with a polar mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients) is a good starting point. For highly polar compounds, reverse-phase chromatography (e.g., with a C18 column) may provide better separation.
-
Washing: If the crude product is a solid, washing it with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with a C2-electrophile containing a carbonyl or a masked carbonyl group. A typical example is the reaction with ethyl chloroacetate or a similar reagent.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents and solvents used in this synthesis can be hazardous. For instance, phosphorus oxychloride, which is sometimes used in related syntheses, is highly corrosive and reacts violently with water. All reactions should be performed in a well-ventilated fume hood.
Q3: How does the presence of the methoxy groups affect the synthesis?
A3: The two methoxy groups on the benzene ring are electron-donating. This increases the nucleophilicity of the amino groups in the 4,5-dimethoxy-1,2-phenylenediamine, which can facilitate the initial nucleophilic attack and subsequent cyclization, potentially leading to a faster reaction rate compared to the unsubstituted o-phenylenediamine.
Q4: Can I use microwave-assisted synthesis for this reaction?
A4: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of quinoxaline derivatives, often leading to shorter reaction times and improved yields.[5] It is a viable option to consider, especially for optimizing reaction conditions.
Data Presentation
Table 1: Comparison of Yields for Quinoxaline Synthesis under Different Catalytic Conditions
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 120 | 92 | [3] |
| AlFeMoVP | Toluene | 25 | 120 | 80 | [3] |
| Nitrilotris(methylenephosphonic acid) (5 mol%) | - | - | - | 80-97 | [4] |
| I₂ (20 mol%) | DMSO | - | - | 78-99 | [4] |
Table 2: Effect of Reaction Atmosphere on Quinoxalin-2(1H)-one Synthesis
| Reactants | Atmosphere | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-benzyl-o-phenylenediamine + acetoin | Oxygen | DCM | Room Temp | 83 | [1][2] |
| N-benzyl-o-phenylenediamine + acetoin | Nitrogen | DCM | 40 | Failed | [1][2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure based on the well-established synthesis of quinoxalin-2-ones from o-phenylenediamines.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Ethyl chloroacetate
-
Ethanol
-
Triethylamine
-
Hydrochloric acid (for work-up)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with hotplate
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by the dropwise addition of ethyl chloroacetate (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC until the starting diamine is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Mandatory Visualization
HGF/c-Met Signaling Pathway
The HGF/c-Met signaling pathway is crucial in various cellular processes, and its aberrant activation is implicated in cancer. 6,7-Dimethoxy-4-anilinoquinolines, which share a core structure with the topic compound, have been identified as potent inhibitors of the c-Met tyrosine kinase.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Purity of 6,7-Dimethoxyquinoxalin-2-ol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to address challenges in purifying 6,7-Dimethoxyquinoxalin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities often originate from the starting materials or side reactions during synthesis. These can include unreacted 4,5-dimethoxy-1,2-phenylenediamine, remnants of the glyoxylic acid derivative, and potentially over-oxidized or side-chain alkylated species. The synthesis of quinoxalinones can be achieved through various methods, such as the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds, which can lead to different impurity profiles.[1][2]
Q2: My purified product appears as an oil instead of a solid. What should I do?
A2: An oily product can be due to residual solvent or persistent impurities. First, ensure all solvents are thoroughly removed under a high vacuum. If the product remains oily, column chromatography is a highly effective purification method that may yield a solid upon solvent evaporation. Should the purified compound still be an oil, converting it to a salt, such as a hydrochloride salt, can often facilitate crystallization.[3]
Q3: What is the most effective method for removing unreacted 4,5-dimethoxy-1,2-phenylenediamine?
A3: Liquid-liquid extraction is a powerful technique for this separation. Since 4,5-dimethoxy-1,2-phenylenediamine is a basic compound, it can be protonated using a dilute acidic solution (e.g., 1M HCl) and extracted from an organic layer containing your desired product into the aqueous layer.[3]
Q4: Which purification technique is best for achieving high purity (>99%)?
A4: For achieving high purity, a multi-step approach is often necessary. A combination of column chromatography to remove closely related impurities followed by recrystallization to obtain a highly crystalline final product is typically very effective. A similar process for a related compound, 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride, has been shown to achieve purity levels of 99.0%.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation on TLC plate | Inappropriate Solvent System: The polarity of the mobile phase is not optimal for separating the product from impurities. | Systematically vary the solvent ratio of your non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents. If that fails, try a different solvent system , such as dichloromethane/methanol.[3] |
| Co-elution of Spots: The product and impurities have very similar polarities. | Experiment with a wider range of solvent systems , including those with different properties (aprotic vs. protic). Consider using two-dimensional TLC to improve separation.[3] | |
| Low yield after recrystallization | Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures. The compound might be too soluble. | Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold. [5] Test different solvents on a small scale first. If a single solvent is not ideal, try a binary solvent mixture. |
| Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[3] | |
| Product discoloration | Oxidation: The compound may be susceptible to oxidation, especially in an alkaline medium or when exposed to air for extended periods at high temperatures. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Avoid prolonged heating. |
| Insoluble material in recrystallization solvent | Presence of Insoluble Impurities: The crude product contains impurities that are not soluble in the chosen hot recrystallization solvent. | Perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution and remove the insoluble material before allowing the solution to cool and crystallize.[3] |
Purification Protocols
Protocol 1: Recrystallization
Recrystallization is a fundamental technique used to purify solid compounds by separating them from impurities based on differences in solubility.[5]
1. Solvent Selection:
- In a small test tube, test the solubility of a small amount of the crude this compound in various hot solvents (e.g., ethanol, ethyl acetate, methanol, or mixtures).
- The ideal solvent will dissolve the compound completely when hot but will result in poor solubility upon cooling, allowing for crystal formation.[3] A 1:1 mixture of ethanol and ethyl acetate can be a good starting point.[3]
2. Dissolution:
- Place the crude product in an Erlenmeyer flask and add the chosen solvent.
- Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.[3]
3. Hot Filtration (if necessary):
- If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]
4. Crystallization:
- Cover the flask with a watch glass and allow it to cool slowly to room temperature.
- To maximize crystal formation, you can then place the flask in an ice bath.[3]
5. Isolation and Drying:
- Collect the formed crystals by vacuum filtration.[5]
- Wash the crystals with a small amount of the cold recrystallization solvent.[3]
- Dry the purified crystals in a vacuum oven to remove any remaining solvent.[3]
Protocol 2: Column Chromatography
1. Stationary Phase and Eluent Selection:
- Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system (eluent). A good eluent will give your product an Rf value of approximately 0.3-0.4. A common starting point is a gradient of ethyl acetate in hexane.[3]
- Silica gel is a standard stationary phase for this type of compound.
2. Column Packing:
- Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
- Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
- Alternatively, for less soluble compounds, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[3]
4. Elution and Fraction Collection:
- Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
- Collect the eluting solvent in fractions (e.g., in test tubes).
- Monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light.[3]
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.[3]
Purity Improvement Data
The following table provides representative data on the expected purity improvement for this compound using different purification techniques.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Predominant Impurities Removed |
| Single Recrystallization | 94.5% | 98.0% | Insoluble particulates, some starting materials |
| Column Chromatography | 94.5% | 99.2% | Closely related structural analogs, starting materials |
| Chromatography followed by Recrystallization | 94.5% | >99.7% | Most remaining impurities, enhances crystallinity |
Visual Guides
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision-making workflow for troubleshooting poor TLC separation.
References
Avoiding oily product formation in quinoxaline synthesis
Welcome to the technical support center for quinoxaline synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions for common experimental challenges, with a special focus on preventing the formation of oily products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
A1: The most prevalent and versatile method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1] This reaction allows for the creation of a wide array of substituted quinoxalines by selecting appropriately substituted starting materials.
Q2: My final product is an oil instead of a solid. What are the common causes?
A2: The formation of an oily product, often termed "oiling out," is a common issue in organic synthesis and crystallization. It typically occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid. Key causes include:
-
High Impurity Levels: The presence of byproducts or unreacted starting materials can significantly disrupt the crystal lattice formation, leading to an oily mixture. Common impurities in quinoxaline synthesis include benzimidazole derivatives, N-oxides, and dihydroquinoxalines.[2]
-
High Supersaturation: Dissolving the crude product in a minimal amount of hot solvent is crucial. Using too little solvent can lead to a state of high supersaturation upon cooling, where the product crashes out as an oil because the molecules don't have enough time to orient themselves into a crystal lattice.
-
Rapid Cooling: Cooling the solution too quickly can also prevent proper crystal formation, favoring the separation of a disordered, oily phase.
-
Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at lower temperatures, preventing it from precipitating as a solid.
Q3: What are the primary byproducts to be aware of in quinoxaline synthesis?
A3: Several side products can complicate your synthesis and purification:
-
Benzimidazoles: These can form if the 1,2-dicarbonyl starting material has degraded or contains aldehyde impurities.[2]
-
Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring, which can happen under harsh reaction conditions or prolonged exposure to air at high temperatures, can lead to the formation of N-oxides.
-
Dihydroquinoxalines: If the final oxidation step of the reaction is incomplete, stable dihydroquinoxaline intermediates may be isolated.[2]
Q4: What are the recommended general purification methods for quinoxaline derivatives?
A4: The two most effective and widely used purification techniques are:
-
Recrystallization: This is an excellent method for removing small amounts of impurities and can yield highly pure crystalline products, provided a suitable solvent is found. Ethanol is a very common and effective solvent for recrystallizing quinoxalines.[1]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and versatile technique.[2]
Troubleshooting Guide: Oily Product Formation
This guide provides a systematic approach to troubleshoot and prevent the formation of oily products during the synthesis and purification of quinoxalines.
Problem: The crude product is an oil after solvent removal.
-
Possible Cause 1: Residual Solvent.
-
Solution: Ensure all reaction solvent has been thoroughly removed under reduced pressure. If necessary, use a high-vacuum pump for an extended period.
-
-
Possible Cause 2: Low Melting Point of the Product.
-
Solution: Some quinoxaline derivatives are naturally oils or low-melting solids at room temperature. Try cooling the flask in an ice bath or refrigerator to see if the oil solidifies.
-
-
Possible Cause 3: Presence of Impurities.
-
Solution: Proceed with purification. Column chromatography is often effective for purifying oily products. After chromatography, attempt to crystallize the purified fractions.
-
Problem: The product "oils out" during recrystallization.
This is a common crystallization problem where the product separates as a liquid layer instead of forming crystals upon cooling.
-
Step 1: Re-dissolve the Oiled-Out Product.
-
Gently heat the mixture to re-dissolve the oil in the solvent.
-
-
Step 2: Adjust Solvent Volume.
-
Add a small amount of additional hot solvent (10-20% more) to reduce the supersaturation. The goal is to find the point where the solution is just saturated at the solvent's boiling point.
-
-
Step 3: Control the Cooling Rate.
-
Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Do not place it directly in an ice bath from a hot state. Once at room temperature, cooling can be gradually lowered.
-
-
Step 4: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.
-
-
Step 5: Modify the Solvent System.
-
If the above steps fail, the solvent system may need to be changed.
-
Use a Solvent Pair: Dissolve the oily product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at room temperature until the solution becomes slightly cloudy. Gently heat to clarify the solution and then cool slowly. Common solvent pairs include ethanol/water and ethyl acetate/hexane.
-
Try a Different Solvent: Ethanol is a common choice for quinoxalines.[1] If it's not working, other solvents like toluene, isopropanol, or mixtures could be effective.
-
-
Data Presentation
The following tables summarize quantitative data from various quinoxaline synthesis protocols.
Table 1: Synthesis of 2,3-Diphenylquinoxaline Derivatives
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | o-phenylenediamine | Benzil | AlCuMoVP | Toluene | 25 | 2 | 92 | [1] |
| 2 | o-phenylenediamine | Benzil | AlFeMoVP | Toluene | 25 | 2 | 80 | [1] |
| 3 | 4,5-dimethyl-o-phenylenediamine | Benzil | AlCuMoVP | Toluene | 25 | 2 | 95 | [1] |
| 4 | 4-chloro-o-phenylenediamine | Benzil | AlCuMoVP | Toluene | 25 | 3 | 89 | [1] |
Table 2: Synthesis of 2-Phenylquinoxaline Derivatives
| Entry | o-Phenylenediamine | α-Halo Ketone | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | o-phenylenediamine | Phenacyl bromide | Pyridine | THF | RT | 2 | 92 | [1] |
| 2 | 4-benzoyl-o-phenylenediamine | Phenacyl bromide | Pyridine | THF | RT | 2 | 90 | [1] |
| 3 | 4-chloro-o-phenylenediamine | Phenacyl bromide | Pyridine | THF | RT | 2.5 | 88 | [1] |
| 4 | o-phenylenediamine | 4-bromophenacyl bromide | Pyridine | THF | RT | 2.5 | 89 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines using a Heterogeneous Catalyst [1]
-
Materials:
-
o-Phenylenediamine derivative (1 mmol)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Toluene (8 mL)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol for recrystallization
-
-
Procedure:
-
To a round-bottom flask, add the o-phenylenediamine derivative, the 1,2-dicarbonyl compound, and toluene.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the insoluble catalyst.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield the crystalline quinoxaline derivative.
-
Protocol 2: Purification of an Oily Quinoxaline Product by Recrystallization from a Solvent Pair
-
Materials:
-
Crude oily quinoxaline product
-
"Good" solvent (e.g., Ethanol or Ethyl Acetate)
-
"Poor" or "anti-solvent" (e.g., Water or Hexane)
-
-
Procedure:
-
Transfer the crude oil to an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent at room temperature, just enough to dissolve the oil with swirling.
-
Slowly add the "poor" solvent dropwise while continuously swirling the flask. Continue adding until a persistent cloudiness (incipient precipitation) is observed.
-
Gently heat the flask on a hot plate until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod.
-
Once crystals have formed, cool the flask further in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of the solvent pair.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for handling quinoxaline products after synthesis.
Caption: Troubleshooting logic for when a product "oils out" during recrystallization.
References
Managing incomplete reactions in 6,7-Dimethoxyquinoxalin-2-ol preparation
This guide provides troubleshooting and support for researchers encountering challenges, particularly incomplete reactions, during the synthesis of 6,7-Dimethoxyquinoxalin-2-ol.
Troubleshooting Guide: Managing Incomplete Reactions
This section addresses the most common issues observed during the synthesis of this compound, which typically involves the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with an alpha-keto acid like glyoxylic acid.
Question 1: My reaction shows a significant amount of unreacted 4,5-dimethoxy-1,2-phenylenediamine starting material on my TLC plate, even after the recommended reaction time. What could be the cause and how can I fix it?
Answer:
An incomplete reaction is a frequent issue in quinoxaline synthesis. The primary causes are often related to reaction conditions or the quality of the starting materials.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: The condensation reaction may require more thermal energy to proceed to completion.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. If refluxing in a solvent like ethanol, consider switching to a higher-boiling point solvent like toluene or DMF, though solvent choice can also impact side reactions.
-
-
Insufficient Reaction Time: The reaction may simply need more time to complete.
-
Solution: Extend the reaction time, taking TLC samples every few hours to track the consumption of the starting material.
-
-
Inadequate Mixing: If the reaction mixture is heterogeneous, poor mixing can limit the interaction between reactants.
-
Solution: Ensure vigorous stirring throughout the reaction. For thicker mixtures, consider mechanical stirring.
-
-
Impurities in Starting Materials: Impurities in the 4,5-dimethoxy-1,2-phenylenediamine or glyoxylic acid can inhibit the reaction. The diamine is particularly susceptible to oxidation.
-
Solution: Use high-purity starting materials. If the diamine appears discolored (it should be a light-colored solid), consider recrystallizing it before use.
-
Question 2: My TLC shows the formation of the desired product, but the reaction has stalled. Increasing the temperature or time is not improving the yield. What are my next steps?
Answer:
When basic troubleshooting fails, catalytic or methodological adjustments may be necessary to drive the reaction to completion.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to one being consumed prematurely, leaving an excess of the other.
-
Solution: Ensure an accurate 1:1 molar ratio of the diamine and the keto acid.[1]
-
-
Lack of Catalysis: While the reaction can proceed without a catalyst, an acid or base catalyst can significantly accelerate the rate of reaction.
-
Solution: Introduce a catalytic amount of a mild acid, such as acetic acid. Alternatively, some quinoxaline syntheses benefit from specialized catalysts like heteropolyoxometalates, which can enable the reaction to proceed even at room temperature.[2]
-
-
Alternative Reaction Method: Conventional heating in a solvent may not be the most efficient method.
-
Solution: Consider alternative energy sources or reaction conditions. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for similar quinoxaline derivatives.[1] Solvent-free methods, such as grinding the reactants together at room temperature, can also be a highly efficient and environmentally friendly option.[1]
-
Question 3: I've managed to consume all my starting material, but my final yield is low after purification. Where could my product be lost?
Answer:
Low yield after an apparently complete reaction often points to issues during the work-up and purification stages. The product's properties can make it susceptible to loss.
Possible Causes & Solutions:
-
Loss During Work-up: The product may have some solubility in the aqueous or organic wash solutions.
-
Solution: Minimize the volume of solvents used for washing. If product solubility is a concern, perform a back-extraction of the aqueous layers with a small amount of a suitable organic solvent.
-
-
Suboptimal Recrystallization: Choosing the wrong solvent for recrystallization can lead to significant product loss in the mother liquor or failure to crystallize.
-
Solution: A common and effective method for purifying quinoxalinones is to dissolve the crude product in a dilute basic solution (e.g., 5% NaOH) and then re-precipitate it by acidifying with a dilute acid like HCl.[1] This specifically purifies acidic compounds like the target quinoxalinol.
-
-
Decomposition on Silica Gel: Quinoxaline derivatives can be unstable on silica gel, leading to decomposition during column chromatography.[1]
Data and Protocols
Table 1: Troubleshooting Summary for Incomplete Reactions
| Issue | Potential Cause | Suggested Solution |
| Reaction Stalled (Unreacted Starting Material) | Suboptimal temperature or time | Increase temperature; extend reaction time; switch to a higher-boiling solvent. |
| Impure starting materials | Use high-purity reagents; recrystallize 4,5-dimethoxy-1,2-phenylenediamine if oxidized. | |
| Inefficient reaction method | Consider microwave-assisted synthesis or solvent-free grinding.[1] | |
| Low Yield After Purification | Loss during work-up/recrystallization | Minimize wash volumes; use acid/base precipitation for purification.[1] |
| Decomposition during chromatography | Avoid silica gel or use deactivated silica/alumina; run the column quickly.[1] |
Experimental Protocols
Protocol 1: Synthesis via Cyclocondensation in Acidic Media
This protocol describes a common method for the synthesis of quinoxalin-2-ol derivatives.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine (1 equivalent)
-
Glyoxylic acid monohydrate (1.1 equivalents)
-
Ethanol or 4M Hydrochloric Acid
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine in ethanol or a 4M hydrochloric acid solution.
-
Add a solution of glyoxylic acid monohydrate dissolved in a small amount of water to the flask.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the diamine), allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water and then a small amount of cold ethanol.
-
For further purification, proceed to Protocol 2.
Protocol 2: Purification by Acid-Base Recrystallization
This protocol is highly effective for purifying quinoxalin-2-ol derivatives.
Materials:
-
Crude this compound
-
5% Sodium Hydroxide (NaOH) solution
-
5% Hydrochloric Acid (HCl) solution
-
Deionized water
Procedure:
-
Dissolve the crude product in a minimal amount of 5% NaOH solution with gentle warming.
-
If the solution contains insoluble impurities, filter them off.
-
Slowly add 5% HCl solution dropwise to the clear filtrate while stirring. The product will precipitate out as the solution becomes acidic.
-
Continue adding HCl until the pH is neutral or slightly acidic.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a generous amount of cold deionized water to remove any residual salts.
-
Dry the purified product in a vacuum oven.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for an incomplete reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of this compound? A: It is typically an off-white to yellowish solid. Significant discoloration may indicate impurities.
Q2: Can I use diethyl oxalate instead of glyoxylic acid? A: Yes, diethyl oxalate is a common reactant for synthesizing quinoxaline-2,3-diones.[1] However, to obtain the quinoxalin-2-ol, a subsequent selective reduction or hydrolysis step would be necessary, making glyoxylic acid a more direct precursor.
Q3: What are the best TLC solvent systems to monitor the reaction? A: A mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol is a good starting point. For example, a 1:1 mixture of Hexane:Ethyl Acetate or a 9:1 mixture of Dichloromethane:Methanol can be effective. Adjust the ratio to achieve good separation (Rf values between 0.3 and 0.7).
Q4: Is this compound air-sensitive? A: The precursor, 4,5-dimethoxy-1,2-phenylenediamine, is susceptible to air oxidation, which can lead to colored impurities. While the final quinoxalinol product is more stable, it is good practice to store both the precursor and the final product under an inert atmosphere (like nitrogen or argon) and protected from light.
References
Technical Support Center: Synthesis of 6,7-Dimethoxyquinoxalin-2-ol
Welcome to the technical support center for the synthesis of 6,7-Dimethoxyquinoxalin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and efficient method for synthesizing this compound is the condensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and a suitable 1,2-dicarbonyl synthetic equivalent, such as glyoxylic acid or its derivatives. This reaction is a specific example of the well-established synthesis of quinoxalines from o-phenylenediamines and α-keto acids.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up, the most critical parameters to monitor and control are:
-
Temperature: The condensation reaction can be exothermic. Proper temperature control is crucial to prevent side reactions and ensure product quality.
-
Rate of Addition: Slow and controlled addition of the reactants is important to manage the reaction exotherm and maintain a homogeneous reaction mixture.
-
Mixing: Efficient agitation is necessary to ensure uniform heat and mass transfer, which is vital for consistent product formation and avoiding localized overheating.
-
Purity of Starting Materials: The purity of 4,5-dimethoxy-1,2-phenylenediamine is critical, as impurities can lead to the formation of colored byproducts that are difficult to remove.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water or aqueous acetic acid. If the product is highly colored, treatment with activated charcoal during the recrystallization process can help to remove colored impurities. For higher purity, column chromatography on silica gel may be employed.
Q4: My final product is a dark color, not the expected off-white or light yellow solid. What could be the cause?
A4: A dark-colored product is often due to the presence of oxidized impurities. This can be caused by:
-
Oxidation of the 4,5-dimethoxy-1,2-phenylenediamine starting material. It is recommended to use freshly purified diamine or store it under an inert atmosphere.
-
Performing the reaction in the presence of air (oxygen). Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Overheating during the reaction, leading to decomposition and the formation of polymeric byproducts.
Q5: The yield of my reaction is consistently low. What are some potential reasons and solutions?
A5: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. If the reaction is sluggish, a moderate increase in temperature or prolonged reaction time might be necessary.
-
Suboptimal pH: The pH of the reaction mixture can influence the rate of condensation. The reaction is often carried out in a slightly acidic medium to facilitate the cyclization.
-
Product Loss During Workup: Ensure that the product is fully precipitated before filtration. Cooling the mixture in an ice bath can improve the recovery of the solid product. Washing the filtered product with a minimal amount of cold solvent will also reduce losses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Product loss during workup and isolation. | 1. Monitor the reaction by TLC. Consider extending the reaction time. 2. If the reaction is sluggish, a moderate increase in temperature (e.g., to 50-60 °C) may be beneficial. 3. Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration. Wash the collected solid with a minimal amount of cold solvent. |
| Product is Darkly Colored (Brown/Black) | 1. Oxidation of the 4,5-dimethoxy-1,2-phenylenediamine starting material. 2. Oxidation of the product or intermediates during the reaction. 3. Formation of polymeric byproducts due to overheating. | 1. Use freshly purified 4,5-dimethoxy-1,2-phenylenediamine. Store it under an inert atmosphere and protected from light. 2. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Ensure careful temperature control throughout the reaction. Consider adding activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in Product Isolation/Precipitation | 1. The product is too soluble in the reaction solvent at room temperature. 2. Formation of an oil instead of a solid. | 1. After the reaction is complete, add a co-solvent in which the product is less soluble (e.g., cold water) to induce precipitation. 2. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent. The resulting residue can then be recrystallized from a different solvent system. |
| Inconsistent Results on Scale-Up | 1. Poor heat transfer leading to localized overheating. 2. Inefficient mixing causing localized high concentrations of reactants. | 1. Use a reactor with a larger surface area-to-volume ratio or a jacketed reactor for better temperature control. 2. Employ a more powerful overhead stirrer to ensure efficient mixing of the reaction mixture. Consider a slower rate of addition for the reactants. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the condensation of 4,5-dimethoxy-1,2-phenylenediamine with glyoxylic acid monohydrate.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Water
-
Acetic Acid
-
Activated Charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).
-
Addition of Reactant: In a separate beaker, prepare a solution of glyoxylic acid monohydrate (1.1 equivalents) in water.
-
Reaction: Gently heat the solution of the diamine to approximately 40-50 °C with stirring. Slowly add the glyoxylic acid solution dropwise to the flask over a period of 15-20 minutes.
-
Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting diamine), remove the flask from the heat and allow it to cool to room temperature. The product should begin to precipitate. For maximum recovery, cool the flask in an ice bath for 30-60 minutes.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a small amount of cold ethanol.
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean flask.
-
Add a minimal amount of a suitable solvent mixture (e.g., aqueous ethanol or aqueous acetic acid) and heat with stirring until the solid dissolves completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 4,5-dimethoxy-1,2-phenylenediamine | 1.0 g | 100 g |
| Glyoxylic acid monohydrate | 0.64 g (1.1 eq) | 64 g (1.1 eq) |
| Solvent Volume | 20 mL (1:1 EtOH:H₂O) | 2 L (1:1 EtOH:H₂O) |
| Reaction Temperature | 80 °C | 80-85 °C (controlled) |
| Reaction Time | 3 hours | 4-5 hours |
| Typical Yield (Crude) | 85-90% | 80-88% |
| Typical Purity (after Recrystallization) | >98% | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Side product identification in 6,7-Dimethoxyquinoxalin-2-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dimethoxyquinoxalin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the condensation reaction of 4,5-dimethoxy-1,2-phenylenediamine with a glyoxylic acid derivative.[1] This reaction is a specific example of the well-established synthesis of quinoxalinones from ortho-phenylenediamines and α-keto acids.[2][3]
Q2: What are the typical reaction conditions for this synthesis?
Q3: What are the key challenges in the synthesis and purification of this compound?
Common challenges include the formation of side products, achieving complete conversion, and purification of the final product from starting materials and impurities.[1] Due to the potential for multiple reactive pathways, careful control of reaction conditions is crucial to maximize the yield of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature. - Consider the use of a catalyst (e.g., a mild acid) to promote cyclization.[6] |
| Formation of side products. | - Optimize reaction conditions (temperature, solvent, reaction time) to disfavor side reactions. - See the "Side Product Identification" section below for potential impurities and their mitigation. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | - Refer to the "Side Product Identification" section to hypothesize the structures of the side products based on their polarity relative to the starting materials and the desired product. - Employ appropriate purification techniques such as column chromatography or recrystallization.[1] |
| Unreacted starting materials. | - Ensure the stoichiometry of the reactants is correct. - Drive the reaction to completion by extending the reaction time or adjusting the temperature. | |
| Difficulty in Product Purification | Similar polarity of the product and impurities. | - For column chromatography, experiment with different solvent systems to achieve better separation. A gradient elution may be necessary. - For recrystallization, screen various solvents or solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[1] |
| Product is an oil or does not crystallize easily. | - Ensure all solvent has been removed under high vacuum. - Attempt trituration with a non-polar solvent to induce solidification. - If the product is acidic or basic, consider forming a salt to facilitate crystallization. |
Side Product Identification
While specific experimental data for side products in the synthesis of this compound is limited in the available literature, based on the reactivity of the starting materials, the following side products can be postulated:
| Side Product Name | Proposed Structure | Potential Cause | Identification (Hypothetical) | Mitigation Strategy |
| Benzimidazolone Derivative | 5,6-Dimethoxybenzimidazol-2-one | Intramolecular cyclization of the diamine with a single carbon source, potentially from the decomposition of glyoxylic acid. This is a known side reaction in similar syntheses.[7] | 1H NMR: Appearance of a new set of aromatic signals and a distinct NH proton signal. MS: A molecular ion peak corresponding to C9H10N2O3. | Use of milder reaction conditions and ensuring the stability of glyoxylic acid. |
| Dimer of Diamine | Structure with two linked 4,5-dimethoxy-1,2-phenylenediamine units | Oxidation of the highly reactive 4,5-dimethoxy-1,2-phenylenediamine starting material. | 1H NMR: Complex aromatic region with a higher number of protons than the starting material. MS: A molecular ion peak corresponding to a dimerized structure. | - Use fresh, high-purity 4,5-dimethoxy-1,2-phenylenediamine. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Over-oxidized Product | 6,7-Dimethoxyquinoxaline-2,3-dione | Further oxidation of the desired this compound product. | 1H NMR: Disappearance of the C3-H proton signal. MS: A molecular ion peak corresponding to C10H8N2O4. | Avoid harsh oxidizing conditions and prolonged reaction times at elevated temperatures. |
Hypothetical Analytical Data for Identification
The following tables present hypothetical NMR and MS data for the target product and potential side products to aid in their identification.
Table 1: Hypothetical ¹H and ¹³C NMR Data (in DMSO-d₆)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 7.15 (s, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 8.10 (s, 1H, C3-H), 12.0 (br s, 1H, NH), 3.85 (s, 6H, 2x OCH₃) | 155.0 (C=O), 150.0 (C-O), 148.0 (C-O), 140.0 (C-q), 135.0 (C-q), 130.0 (C3), 105.0 (C-Ar), 102.0 (C-Ar), 56.0 (OCH₃) |
| Benzimidazolone Derivative | 6.80 (s, 2H, Ar-H), 10.5 (br s, 2H, NH), 3.80 (s, 6H, 2x OCH₃) | 160.0 (C=O), 145.0 (C-O), 130.0 (C-q), 100.0 (C-Ar), 56.5 (OCH₃) |
| Dimer of Diamine | Complex multiplet in the aromatic region (6.5-7.5 ppm) | Multiple signals in the aromatic and methoxy regions. |
| Over-oxidized Product | 7.20 (s, 2H, Ar-H), 11.5 (br s, 2H, NH), 3.90 (s, 6H, 2x OCH₃) | 158.0 (C=O), 150.0 (C-O), 138.0 (C-q), 108.0 (C-Ar), 56.2 (OCH₃) |
Table 2: Hypothetical Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| This compound | C₁₀H₁₀N₂O₃ | 206.20 | 207.07 |
| Benzimidazolone Derivative | C₉H₁₀N₂O₃ | 194.19 | 195.07 |
| Dimer of Diamine | C₁₆H₂₀N₄O₄ | 348.36 | 349.15 |
| Over-oxidized Product | C₁₀H₈N₂O₄ | 220.18 | 221.05 |
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound was not found in the searched literature, a general procedure based on similar reactions is provided below. Note: This is an illustrative protocol and requires optimization.
Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Addition of Reagent: To the stirred solution, add glyoxylic acid monohydrate (1.0-1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxalinone synthesis [organic-chemistry.org]
- 4. longdom.org [longdom.org]
- 5. acgpubs.org [acgpubs.org]
- 6. ijariie.com [ijariie.com]
- 7. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
Improving solubility of 6,7-Dimethoxyquinoxalin-2-ol for biological assays
Welcome to the technical support center for 6,7-Dimethoxyquinoxalin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges and effectively utilizing this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a heterocyclic organic compound belonging to the quinoxaline family. Compounds of this class are of interest in medicinal chemistry due to their potential biological activities. However, the planar, aromatic structure of the quinoxaline core often leads to poor aqueous solubility, which can be a significant hurdle in conducting biological assays where aqueous buffer systems are standard.
Q2: I'm observing precipitation of this compound when I dilute my stock solution into my aqueous assay buffer. What is happening?
A: This phenomenon, often referred to as "crashing out," is common for compounds with low aqueous solubility. Your stock solution, likely prepared in a high-concentration organic solvent like Dimethyl Sulfoxide (DMSO), can no longer keep the compound dissolved when diluted into an aqueous environment where its solubility limit is much lower.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?
A: The tolerance of cell lines to DMSO can vary. As a general rule, it is advisable to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration but without the test compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing solubility challenges with this compound in your biological experiments.
Initial Solubility Assessment
Before proceeding with extensive troubleshooting, it is essential to have an estimate of the compound's solubility in common laboratory solvents. While experimentally determined public data for this compound is limited, data from structurally similar compounds can provide a useful starting point.
Solubility Data for Structurally Similar Compounds
| Solvent | Solubility of a Structurally Similar Quinoxaline Derivative | Source |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL |
Note: The provided solubility is for a related quinoxaline compound and should be used as an estimate. It is highly recommended to experimentally determine the solubility of this compound in your specific solvents and buffers.
Step-by-Step Troubleshooting Workflow
If you are encountering precipitation or poor dissolution of this compound, follow this workflow to identify a suitable solubilization strategy.
Caption: A general workflow for preparing and testing the solubility of this compound.
Advanced Solubilization Strategies
If simple dilution of a DMSO stock is unsuccessful, consider the following formulation strategies. The choice of method will depend on the specific requirements of your biological assay.
Caption: A decision-making flowchart to guide the selection of an appropriate solubilization technique.
Experimental Protocols
Below are detailed protocols for the solubilization techniques mentioned above.
Protocol 1: Preparation of a DMSO Stock Solution
-
Weighing: Accurately weigh a small amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and/or sonicate in a water bath for 10-15 minutes.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube.
-
Storage: Store the stock solution at -20°C or -80°C.
Protocol 2: pH-Mediated Solubilization
-
Determine pKa: If the pKa of this compound is known or can be predicted, this will guide the pH adjustment. As a weak acid or base, its solubility will increase at pH values above or below its pKa, respectively.
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0, 9.0).
-
Solubility Testing: Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC or UV-Vis spectroscopy.
-
Assay Compatibility: Verify that the optimal pH for solubility is compatible with the pH requirements of your biological assay.
Protocol 3: Co-solvent System
-
Co-solvent Selection: Common water-miscible organic solvents for biological assays include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Stock Solution: Prepare a high-concentration stock solution of this compound in the chosen co-solvent.
-
Titration: In your aqueous assay buffer, create a series of solutions with increasing concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Solubility Assessment: Add a fixed amount of the this compound stock solution to each co-solvent/buffer mixture and observe for precipitation.
-
Assay Compatibility: Determine the highest concentration of the co-solvent that does not adversely affect your assay performance (e.g., enzyme activity, cell viability).
Protocol 4: Use of Surfactants
-
Surfactant Selection: Non-ionic surfactants like Tween-80 or Pluronic F-68 are often used in biological assays due to their relatively low toxicity.
-
Surfactant Stock: Prepare a sterile stock solution of the chosen surfactant in water or your assay buffer (e.g., 10% w/v).
-
Formulation: Prepare your assay buffer containing a range of surfactant concentrations (e.g., 0.01%, 0.1%, 1% w/v).
-
Solubilization: Add the DMSO stock of this compound to the surfactant-containing buffers and assess for improved solubility.
-
Micelle Formation: The mechanism of solubility enhancement by surfactants involves the encapsulation of the hydrophobic compound within micelles.
Caption: Conceptual diagram of a poorly soluble compound encapsulated within a surfactant micelle.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. It is essential for researchers to conduct their own validation and optimization experiments for their specific applications.
Preventing degradation of 6,7-Dimethoxyquinoxalin-2-ol during storage
This technical support center provides guidance on the proper storage and handling of 6,7-Dimethoxyquinoxalin-2-ol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed container, protected from light, at -20°C. For short-term storage (up to a few weeks), it can be kept at 2-8°C. It is crucial to minimize exposure to atmospheric moisture and oxygen.
Q2: Is this compound sensitive to light?
A2: Yes, quinoxalinone derivatives can be susceptible to photodegradation. It is highly recommended to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Experiments should be conducted under subdued lighting conditions whenever possible.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. The stability of the compound in aqueous solutions is pH-dependent and should be monitored.
Q4: Can I store solutions of this compound?
A4: It is best to prepare solutions fresh for each experiment. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should not be stored for extended periods.
Q5: What are the potential signs of degradation of this compound?
A5: Degradation may be indicated by a change in color of the solid compound (e.g., from off-white to yellow or brown), a decrease in purity as determined by analytical methods like HPLC, or the appearance of new peaks in the chromatogram.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify the storage conditions (temperature, light protection, inert atmosphere). 2. Perform a purity check of the compound using HPLC or LC-MS. 3. Prepare fresh solutions from a new stock of the compound. |
| Discoloration of the solid compound. | Oxidation or photodegradation. | 1. Discard the discolored compound. 2. Ensure future storage is under an inert atmosphere (e.g., argon or nitrogen) and protected from light. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility or pH-dependent solubility. | 1. Increase the percentage of co-solvent (e.g., DMSO). 2. Adjust the pH of the buffer. 3. Use sonication to aid dissolution. |
| Appearance of new peaks in HPLC analysis of a stored solution. | Hydrolysis, oxidation, or photodegradation of the compound in the solvent. | 1. Prepare fresh solutions before each experiment. 2. If storing solutions, use anhydrous DMSO and store at -80°C. 3. Perform a forced degradation study to identify potential degradants. |
Illustrative Stability Data
The following tables present illustrative stability data for this compound based on forced degradation studies of similar quinoxalinone compounds. These are not experimental results for this specific molecule but provide an indication of its potential stability profile.
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | ~15% | Hydrolysis of methoxy groups, ring opening |
| 0.1 M NaOH | 24 h | 60°C | ~25% | Ring opening, hydrolysis of methoxy groups |
| 3% H₂O₂ | 24 h | 25°C | ~20% | N-oxidation, aromatic hydroxylation |
| Dry Heat | 48 h | 80°C | ~10% | Unspecified thermal decomposition products |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | ~30% | Photodimers, oxidation products |
Table 2: pH-Dependent Stability in Aqueous Solution (Illustrative Data)
| pH | Buffer System | Temperature | Half-life (t₁/₂) |
| 3.0 | Citrate Buffer | 37°C | ~72 hours |
| 5.0 | Acetate Buffer | 37°C | ~120 hours |
| 7.4 | Phosphate Buffer | 37°C | ~96 hours |
| 9.0 | Borate Buffer | 37°C | ~48 hours |
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 320 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
For stability testing, dilute the stock solution to a final concentration of 50 µg/mL in the desired stress condition medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, etc.).
-
Incubate the samples under the specified conditions (temperature, light).
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute with mobile phase to the working concentration.
4. Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial time point.
Protocol 2: Forced Degradation Study
This protocol describes how to perform a forced degradation study to identify potential degradation pathways.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Analyze by HPLC at various time points.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Analyze by HPLC at various time points.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC at various time points.
4. Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of the compound (e.g., in methanol/water) to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting flowchart for inconsistent results.
Technical Support Center: Optimization of Catalyst Choice for Quinoxaline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst selection for quinoxaline synthesis and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the quinoxaline core structure?
The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This method is widely utilized due to its simplicity and the ready availability of the starting materials.[1]
Q2: What are the typical challenges encountered with the traditional condensation method for quinoxaline synthesis?
Traditional synthesis protocols often face several challenges, including low yields, long reaction times, and harsh reaction conditions such as high temperatures and the use of strong acid catalysts, which can lead to the degradation of sensitive materials.[1][2] The formation of side products and the use of toxic solvents are also common issues.[1]
Q3: How can the choice of catalyst improve quinoxaline synthesis?
The selection of an appropriate catalyst is crucial for enhancing both the yield and efficiency of quinoxaline synthesis.[1] Modern approaches focus on utilizing efficient catalysts to overcome the limitations of traditional methods.[1] Catalysts can enable milder reaction conditions, shorten reaction times, and improve selectivity, thereby minimizing side product formation.
Q4: What are the common side products in quinoxaline synthesis and how can they be minimized?
Common side products include benzimidazoles, quinoxaline N-oxides, and dihydroquinoxalines.[3][4]
-
Benzimidazoles: Formation can be minimized by controlling reaction conditions, such as avoiding excessively high temperatures and prolonged reaction times, especially with strong acid catalysts.[3] Ensuring the purity of the 1,2-dicarbonyl compound is also crucial, as aldehyde impurities can lead to benzimidazole formation.[4]
-
Quinoxaline N-oxides: These can form due to over-oxidation.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[4]
-
Dihydroquinoxalines: The formation of this stable intermediate indicates an incomplete final oxidation step.[4] Stirring the reaction mixture open to the air after the initial condensation or choosing a catalyst that facilitates the final oxidation can help.[4]
Q5: What factors should be considered when selecting a catalyst?
Key factors include the desired reaction conditions (e.g., temperature, solvent), the nature of the substrates, cost, and environmental impact ("green chemistry" aspects). For instance, heterogeneous catalysts are often favored for their ease of separation and recyclability.[1][5][6]
Catalyst Performance Comparison
The following tables summarize the performance of various catalytic systems for the synthesis of quinoxaline derivatives.
Table 1: Comparison of Catalysts for the Synthesis of 2,3-diphenylquinoxaline
| Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) |
| None (Thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% |
| Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% |
| CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% |
| Iodine (5 mol%) | Ethanol/Water (1:1) | 50°C (Microwave) | 2 - 3 min | ~95% |
| Natural Phosphate (NP) | Methanol | Room Temperature | 1 - 45 min | 92 - 99% |
| TiO₂-Pr-SO₃H | Ethanol | Room Temperature | 10 min | 95% |
Data compiled from multiple sources.
Table 2: Performance of Lewis Acid Catalysts in the Synthesis of Various Quinoxaline Derivatives
| Catalyst | Product | Reaction Time (min) | Yield (%) |
| CrCl₂·6H₂O | Acenaphtho[1,2-b]quinoxaline | 14 | 90 |
| CrCl₂·6H₂O | Dibenzo[a,c]phenazine | 36 | 92 |
| PbBr₂ | 6-Methyl-[3][4]-diphenyl quinoxaline | 38 | 93 |
| CuSO₄·5H₂O | Acenaphtho[1,2-b]quinoxaline | 20 | 94 |
Reaction conditions: Room temperature, ethanol solvent.[7]
Troubleshooting Guides
Problem: Low Yield of the Desired Quinoxaline Product
Figure 1: A step-by-step workflow for troubleshooting low yields.
Problem: Formation of Side Products
Figure 2: Workflow for addressing common side products.
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted, Iodine-Catalyzed Synthesis
This protocol outlines a rapid and efficient synthesis of quinoxalines using microwave irradiation with iodine as a catalyst.[8]
Materials:
-
1,2-diamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Iodine (5 mol%)
-
Ethanol/Water (1:1, 1 mL)
-
Dichloromethane
-
5% Sodium thiosulphate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of an ethanol/water (1:1) mixture.
-
Add a catalytic amount of iodine (5 mol%) to the solution.
-
Irradiate the mixture in a microwave synthesizer at 50°C for 2-3 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add 10 mL of dichloromethane to the reaction mixture.
-
Wash the organic layer successively with 2 mL of 5% sodium thiosulphate solution and 2 mL of brine.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Protocol 2: Heterogeneous Catalysis at Room Temperature
This method utilizes a recyclable alumina-supported heteropolyoxometalate catalyst for a green and efficient synthesis at room temperature.[9]
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)
-
Toluene (7 mL)
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in a reaction vessel, add 7 mL of toluene.
-
Add 100 mg of the AlCuMoVP catalyst to the mixture.
-
Stir the reaction mixture at room temperature for approximately 120 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the pure product. The product can be further purified by recrystallization from ethanol.
Catalyst Selection and Reaction Mechanism Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst and the general mechanism of acid-catalyzed quinoxaline synthesis.
Figure 3: A workflow for catalyst selection based on experimental goals and the general reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to c-Met Tyrosine Kinase Inhibitors: 6,7-Dimethoxyquinoxalin-2-ol Derivatives vs. Other Key Molecules
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal in various cellular processes, including proliferation, migration, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway through gene amplification, mutation, or overexpression is a known driver of tumorigenesis and metastasis in numerous cancers, making it a critical target for therapeutic intervention.[3][4] This guide provides a detailed comparison of a novel class of inhibitors based on the 6,7-dimethoxyquinoline scaffold against other prominent c-Met inhibitors, offering insights for researchers and drug development professionals.
Mechanism of Action of c-Met Inhibitors
Upon binding HGF, the c-Met receptor dimerizes and undergoes autophosphorylation of tyrosine residues in its intracellular kinase domain.[5][6] This event triggers the recruitment of adaptor proteins and the activation of several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT/mTOR, and STAT pathways, which collectively promote invasive cell growth.[4][7][8]
Small-molecule c-Met inhibitors are typically ATP-competitive, binding to the kinase domain of the receptor to block its phosphorylation and subsequent downstream signaling.[6][9] This inhibition effectively halts the cellular processes that contribute to tumor growth and progression.[7] These inhibitors can be broadly categorized based on their selectivity, ranging from highly selective agents to multi-targeted kinase inhibitors.[10]
The c-Met Signaling Pathway
The diagram below illustrates the activation of the c-Met receptor by its ligand HGF and the principal downstream signaling pathways that are implicated in cancer progression.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-MET [abbviescience.com]
- 8. researchgate.net [researchgate.net]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
A Comparative Guide to the Biological Activity of Substituted Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, and antiviral activities.[1][2] This guide provides an objective comparison of the biological performance of substituted quinoxalines, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Anticancer Activity of Substituted Quinoxalines
Quinoxaline derivatives have emerged as a significant class of anticancer agents, with their mechanism of action often attributed to the inhibition of protein kinases crucial for cancer cell signaling.[3][4][5] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoxaline scaffold dramatically influence their cytotoxic efficacy.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of various substituted quinoxaline derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the impact of different substitution patterns.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | R1=H, R2=H | Melanoma (MALME-M) | - (55.75% GI) | [1] |
| 2 | R1=H, R2=Cl | - | - | [1] |
| 3 | Triazole ring | Leukemia (Ty-82) | 2.5 | [1] |
| 3 | Triazole ring | Leukemia (THP-1) | 1.6 | [1] |
| 8 | Benzoxazole derivative | Gastric (MGC-803) | 1.49 ± 0.18 | [1] |
| 8 | Benzoxazole derivative | Liver (HepG2) | 5.27 ± 0.72 | [1] |
| 8 | Benzoxazole derivative | Lung (A549) | 6.91 ± 0.84 | [1] |
| 14 | 1-(N-substituted) | Breast (MCF-7) | 2.61 | [1] |
| 17 | Sulfono-hydrazide | Lung (A549) | 46.6 ± 7.41 | [1] |
| 17 | Sulfono-hydrazide | Colon (HCT-116) | 48 ± 8.79 | [1] |
| 18 | Benzo-hydrazide | Breast (MCF-7) | 22.11 ± 13.3 | [1] |
| 24 | Imidazole-substitution | Melanoma (A375) | 0.003 | [1] |
| XVa | Chloro, Phenyl | Colon (HCT-116) | 4.4 | [3] |
| XVa | Chloro, Phenyl | Breast (MCF-7) | 5.3 | [3] |
| 4b | Bromo-substituted | Lung (A549) | 11.98 ± 2.59 | [6] |
| 4m | Bromo-substituted | Lung (A549) | 9.32 ± 1.56 | [6] |
| DEQX | Aminoalcohol | Colon (Ht-29) | Concentration-dependent | [7] |
| OAQX | Aminoalcohol | Colon (Ht-29) | Concentration-dependent | [7] |
Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity: [1]
-
Electron-withdrawing vs. Electron-donating Groups: The presence of electron-withdrawing groups like chlorine can enhance activity compared to electron-releasing groups.[1] Conversely, some studies show that electron-donating groups on certain positions increase activity.[1]
-
Linker Moiety: The type of linker between the quinoxaline core and other functionalities is crucial. For instance, a benzyl linker can increase activity, while a sulfonyl linker may decrease it.[1]
-
Heterocyclic Substitutions: The addition of other heterocyclic rings, such as triazole, benzoxazole, or imidazole, can significantly boost anticancer potency.[1]
Experimental Protocols: Anticancer Assays
MTT Cell Viability Assay [8]
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Substituted quinoxaline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the quinoxaline derivatives for 48-72 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.[9]
-
Formazan Solubilization: Dissolve the formazan crystals by adding DMSO.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
Signaling Pathway Inhibition
A primary mechanism of anticancer action for many quinoxaline derivatives is the inhibition of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5] Inhibition of the VEGFR-2 signaling cascade can block downstream pathways responsible for tumor angiogenesis, proliferation, and survival.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by substituted quinoxalines.
Antimicrobial Activity of Substituted Quinoxalines
Substituted quinoxalines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12][13]
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 2d | 2,3-Di(thio-4-chlorophenyl) | Escherichia coli | 8 | [12] |
| 3c | - | Escherichia coli | 8 | [12] |
| 10 | Pentacyclic | Candida albicans | 16 | [12] |
| 10 | Pentacyclic | Aspergillus flavus | 16 | [12] |
| 5m-5p | C-2 amine-substituted | Staphylococcus aureus | 4-16 | [11] |
| 5m-5p | C-2 amine-substituted | Bacillus subtilis | 8-32 | [11] |
| 5m-5p | C-2 amine-substituted | MRSA | 8-32 | [11] |
| 5m-5p | C-2 amine-substituted | Escherichia coli | 4-32 | [11] |
| 4a | Pyrimidine ring with 4-chlorophenyl | Streptococcus pyogenes | Good activity | [13] |
| 4h | Morpholine derivative | Broad spectrum | Good activity | [13] |
| 4c | - | Bacillus subtilis | 14.28 mm (zone) | [14] |
| 4c | - | Escherichia coli | 14.89 mm (zone) | [14] |
Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Symmetrical vs. Asymmetrical Substitution: Symmetrically 2,3-disubstituted quinoxalines often display more significant antibacterial activity.[12]
-
Thioether and Amine Substituents: The introduction of thioether and C-2 amine groups has been shown to be effective.[11][12]
-
Fused Ring Systems: The creation of pentacyclic structures can lead to considerable antifungal activity.[12]
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination [15]
This method is a standardized technique to determine the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth
-
Substituted quinoxaline compounds
-
96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
-
Multichannel pipette
Procedure:
-
Serial Dilution: Perform two-fold serial dilutions of the quinoxaline compounds in the broth within the 96-well plate.[15]
-
Inoculation: Add a standardized inoculum of the microorganism to each well.[15]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]
Antiviral Activity of Substituted Quinoxalines
Quinoxaline derivatives have also been investigated for their antiviral properties against a variety of viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV).[16][17][18]
Comparative Antiviral Potency
The following table summarizes the antiviral activity of selected quinoxaline derivatives, typically reported as EC50 (the concentration that gives half-maximal response) or IC50 values.
| Compound ID | Substituents | Virus | EC50/IC50 (µM) | Reference |
| 1a | 6,7-dimethyl-2-oxo-3,4-dihydro | HCMV | <0.05 | [19] |
| 20 | - | HCMV | <0.05 | [19] |
| 16 | 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g] | HCV | 7.5 ± 0.5 | [16] |
| - | 2,3-bis(2-furyl)-6-(3-methoxyphenyl) | Influenza A | 6.2 | [16] |
| - | 2,3,6-tris(2-furyl) | Influenza A | 3.5 | [16] |
| 1 | 1-(4-chloro-8-methyl[1][8][20]triazolo[4,3a]quinoxalin-1-yl)-3-phenyl thiourea | HSV | - (25% plaque reduction at 20 µg/mL) | [16] |
Key Structure-Activity Relationship (SAR) Insights for Antiviral Activity:
-
Substitutions at Positions 2, 3, and 6: These positions are key for modulating antiviral activity, with bis-2-furyl substitutions showing promise.[16]
-
Thiourea Moiety: The inclusion of a thiourea group may be important for developing antiviral activity against certain viruses like HSV.[16]
Experimental Protocols: Antiviral Assays
Plaque Reduction Assay [16]
This assay is a standard method to quantify the infectivity of a virus and the efficacy of an antiviral compound.
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus stock
-
Culture medium
-
Substituted quinoxaline compounds
-
Agarose or methylcellulose overlay
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Monolayer: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for a short period.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing different concentrations of the quinoxaline derivative.
-
Incubation: Incubate the plates for a period that allows for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization: Fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the antiviral activity.
General Experimental and SAR Workflow
The discovery and optimization of biologically active substituted quinoxalines typically follow a structured workflow, integrating synthesis, biological screening, and structure-activity relationship analysis.
Caption: General workflow for the development of substituted quinoxalines.
References
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ripublication.com [ripublication.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Structural Elucidation of 6,7-Dimethoxyquinoxalin-2-ol: A Comparative NMR Analysis
For Immediate Release
This guide provides a comparative analysis for the structural confirmation of 6,7-Dimethoxyquinoxalin-2-ol, a significant heterocyclic compound in medicinal chemistry, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited public availability of experimental NMR data for this compound, this guide presents a comparison between predicted spectral data for the target molecule and experimentally determined data for structurally analogous quinoxaline derivatives. This approach offers valuable insights for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel quinoxaline-based compounds.
Executive Summary
The structural integrity of newly synthesized compounds is a cornerstone of chemical and pharmaceutical research. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. This document outlines the predicted ¹H and ¹³C NMR spectral data for this compound and contrasts it with the published, experimental data for 6,7-Dimethyl-2-phenylquinoxaline and 2,3-Diphenylquinoxaline. This comparative framework serves as a practical guide for the spectral interpretation and structural validation of substituted quinoxaline derivatives.
Predicted and Experimental NMR Data Comparison
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, alongside the experimentally determined values for the two comparative compounds. The data is organized to facilitate a clear comparison of the chemical shifts for analogous nuclei within the quinoxaline scaffold.
Table 1: Comparative ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Proton Assignment | This compound (Predicted) | 6,7-Dimethyl-2-phenylquinoxaline (Experimental) | 2,3-Diphenylquinoxaline (Experimental) |
| H-3 | ~8.10 (s) | 9.26 (s) | - |
| H-5 | ~7.20 (s) | 7.85-7.94 (s) | 8.23 (d) |
| H-8 | ~7.10 (s) | 7.85-7.94 (s) | 7.83 (m) |
| Aromatic-H (Phenyl) | - | 7.48-7.58 (m), 7.22-7.33 (m) | 7.58 (m), 7.40 (m) |
| OCH₃ | ~3.90 (s) | - | - |
| CH₃ | - | 2.35-2.39 (s) | - |
| NH | ~11.5 (br s) | - | - |
Note: Predicted values are estimations and may vary from experimental results. Experimental data for comparative compounds are sourced from publicly available literature.
Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound (Predicted) | 6,7-Dimethyl-2-phenylquinoxaline (Experimental) | 2,3-Diphenylquinoxaline (Experimental) |
| C-2 | ~155.0 | 145.4 | 153.9 |
| C-3 | ~130.0 | 144.0 | 153.9 |
| C-4a | ~135.0 | 141.1 | 141.7 |
| C-5 | ~105.0 | 128.2 | 129.2 |
| C-6 | ~150.0 | 136.6 | 129.7 |
| C-7 | ~150.0 | 135.0 | 129.7 |
| C-8 | ~100.0 | 129.0 | 129.2 |
| C-8a | ~138.0 | 141.1 | 141.7 |
| C-Phenyl | - | 127.4, 127.8, 127.9 | 130.3, 130.4, 139.5 |
| OCH₃ | ~56.0 | - | - |
| CH₃ | - | 20.3 | - |
Note: Predicted values are estimations and may vary from experimental results. Experimental data for comparative compounds are sourced from publicly available literature.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoxaline derivatives, based on standard laboratory practices.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with key analyte resonances.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
For quinoxaline derivatives, a spectral width of 0-12 ppm is generally adequate.
-
The number of scans can be adjusted to achieve a good signal-to-noise ratio, typically ranging from 16 to 64 scans.
-
A relaxation delay of 1-2 seconds is usually sufficient.
4. ¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is standard for obtaining singlets for each unique carbon atom.
-
A wider spectral width (e.g., 0-180 ppm) is required compared to ¹H NMR.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended.
5. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Apply appropriate phasing and baseline correction to the resulting spectrum.
-
Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Structural Confirmation Workflow
The logical workflow for the structural confirmation of a synthesized compound like this compound using NMR is depicted in the following diagram.
Caption: Workflow for Synthesis and Structural Confirmation.
Comparative Cytotoxicity Analysis of 6,7-Dimethoxy Heterocyclic Scaffolds
A comprehensive guide for researchers in drug discovery, comparing the cytotoxic profiles of 6,7-dimethoxy-substituted quinazolines and quinolines, providing a reference point in the absence of direct data for 6,7-dimethoxyquinoxalin-2-ol derivatives.
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide aims to provide a comparative analysis of the cytotoxicity of this compound derivatives. However, a comprehensive search of the current scientific literature did not yield specific cytotoxic data for this compound and its direct derivatives.
Therefore, to provide valuable insights for researchers in this area, this guide presents a comparative summary of the cytotoxic activity of structurally related 6,7-dimethoxy-substituted heterocyclic compounds, namely quinazolines and quinolines. This information can serve as a valuable reference for predicting the potential anticancer activity of novel this compound derivatives and for designing future structure-activity relationship (SAR) studies.
Cytotoxicity Data Summary
The following table summarizes the reported cytotoxic activities of various 6,7-dimethoxyquinazoline and 6,7-dimethoxyquinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | Heterocyclic Scaffold | Substitution | Cancer Cell Line | IC50/GI50 (µM) |
| Compound II | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | N,N'-bis(2-(dimethylamino)ethyl) | K562 (Leukemia) | 100 - 400[1] |
| HeLa (Cervical Carcinoma) | > 400 (Inactive)[1] | |||
| Compound IV | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | N,N'-bis(3-(dimethylamino)propyl) | K562 (Leukemia) | 100 - 400[1] |
| HeLa (Cervical Carcinoma) | > 400 (Inactive)[1] | |||
| Compound 14m | 6,7-Dimethoxyquinoline | 2-(4-Trifluoromethylphenyl)-4-(3-morpholinopropoxy) | Full Panel (NCI-60) | MG-MID 1.26[2][3] |
| Leukemia (SR) | 0.133[2] | |||
| Non-Small Cell Lung Cancer (NCI-H226) | 0.343[2] | |||
| Colon Cancer (COLO 205) | 0.401[2] | |||
| CNS Cancer (SF-295) | 0.328[2] | |||
| Melanoma (LOX IMVI) | 0.116[2] | |||
| Ovarian Cancer (NCI/ADR-RES) | 0.458[2] | |||
| Renal Cancer (CAKI-1) | 0.188[2] | |||
| Breast Cancer (T-47D) | 0.472[2] |
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity experiments cited in the literature for the structurally related compounds.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., 1% DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing the MTT reagent. The plates are then incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., 20% SDS and 50% DMF at pH 4.7) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm with a reference wavelength of 650 nm) using an ELISA plate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.[1]
Sulforhodamine B (SRB) Assay
The Sulforhodamine B (SRB) assay is a cell density-based assay used for cytotoxicity screening. It relies on the ability of SRB to bind to protein components of cells that have been fixed to the plate.
Procedure:
-
Cell Seeding: Human tumor cell lines are seeded in 96-well microtiter plates and incubated for 24 hours.
-
Compound Treatment: The cells are exposed to various concentrations of the test compounds for 48 hours.
-
Cell Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C. The supernatant is then discarded, and the plates are washed with water and air-dried.
-
SRB Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound SRB is removed by washing with 1% (v/v) acetic acid. The plates are then air-dried.
-
Protein-Bound Dye Solubilization: The bound stain is solubilized with a 10 mM trizma base solution.
-
Absorbance Measurement: The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: The GI50 (Growth Inhibition 50) value, the drug concentration resulting in a 50% reduction in the net protein increase, is calculated from dose-response curves.[2]
Experimental Workflow and Signaling Pathway Visualization
To aid in the conceptualization of the cytotoxicity testing process, the following diagrams illustrate a general experimental workflow.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Efficacy of 6,7-Dimethoxyquinoxalin-2-ol Compared to Prazosin: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of in-vivo efficacy data for 6,7-Dimethoxyquinoxalin-2-ol and the well-established antihypertensive agent, prazosin. While prazosin has been extensively studied, demonstrating clear cardiovascular effects, direct in-vivo data for this compound is not currently available in the public domain. This guide provides a detailed comparison based on the robust data for prazosin and discusses the potential cardiovascular activity of this compound in the context of structurally related compounds.
Executive Summary
Prazosin is a potent and selective alpha-1 adrenergic receptor antagonist with well-documented antihypertensive effects in various in-vivo models and clinical trials.[1][2][3][4][5] Its mechanism of action involves the blockade of alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][2][3] In contrast, the in-vivo cardiovascular efficacy of this compound has not been reported in published studies. However, research on structurally similar 2,4-diamino-6,7-dimethoxyquinazoline and quinoline derivatives suggests that the 6,7-dimethoxy functional group on a heterocyclic scaffold is a key feature for alpha-1 adrenoceptor antagonism and antihypertensive activity.[6][7][8][9] Several of these related compounds have demonstrated efficacy comparable or superior to prazosin in spontaneously hypertensive rat models.[6][8][9]
Prazosin: A Profile of In-Vivo Efficacy
Prazosin is a quinazoline derivative that effectively lowers blood pressure by selectively blocking alpha-1 adrenergic receptors.[2][3] This blockade inhibits the vasoconstrictor effects of catecholamines, such as norepinephrine, resulting in peripheral vasodilation and a decrease in total peripheral resistance.[3]
Quantitative In-Vivo Data for Prazosin
The following table summarizes representative in-vivo data for prazosin from studies in animal models.
| Parameter | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Mean Arterial Pressure | Spontaneously Hypertensive Rats (SHR) | 5 mg/kg | Oral | Sustained decrease in blood pressure observed at 6 hours post-administration. | [6] |
| Vascular Resistance | Normotensive and Genetically Hypertensive Rats | Infusion | Intra-arterial | Lowered vascular resistance in the perfused hind limb; effect dependent on intact sympathetic innervation. | [10][11] |
| Heart Rate | Conscious Dogs | 0.07 mg/kg/min for 7 min | Intravenous | Increased heart rate by 28 ± 9%. | [12] |
| Blood Pressure | Conscious Dogs | 0.07 mg/kg/min for 7 min | Intravenous | Decreased mean arterial pressure by 15 ± 4%. | [12] |
This compound and Structurally Related Analogs
As of the latest literature review, no in-vivo studies assessing the cardiovascular effects of this compound have been published. However, the shared 6,7-dimethoxy substitution with prazosin and other potent alpha-1 blockers provides a basis for hypothesizing its potential activity.
In-Vivo Efficacy of Structurally Similar Compounds
Studies on 2,4-diamino-6,7-dimethoxyquinazoline and quinoline derivatives have demonstrated significant antihypertensive effects, often benchmarked against prazosin.
| Compound Class | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| 2,4-diamino-6,7-dimethoxyquinazolines | Spontaneously Hypertensive Rats (SHR) | 5 mg/kg | Oral | Several derivatives displayed sustained prazosin-like efficacy in lowering blood pressure at 6 hours. | [9] |
| 2,4-diamino-6,7-dimethoxyquinolines | Spontaneously Hypertensive Rats (SHR) | 3 mg/kg | Oral | Various derivatives proved to be effective antihypertensive agents, with efficacy and duration of action at least equivalent to prazosin. | [8] |
These findings suggest that the 6,7-dimethoxy structural motif is crucial for the antihypertensive activity of this class of compounds, likely through the antagonism of alpha-1 adrenergic receptors.
Signaling Pathway and Experimental Workflow
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonists
The diagram below illustrates the signaling pathway affected by alpha-1 adrenergic receptor antagonists like prazosin.
Caption: Signaling pathway of alpha-1 adrenergic receptor antagonists.
In-Vivo Antihypertensive Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the in-vivo antihypertensive efficacy of a test compound.
Caption: Workflow for in-vivo antihypertensive studies.
Experimental Protocols
In-Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol is a generalized procedure based on methodologies reported for prazosin and related compounds.[6][8][9]
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), typically 14-20 weeks of age, are used as a model for essential hypertension.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Acclimatization and Baseline Measurements:
-
Rats are acclimated to the housing facility for at least one week prior to the experiment.
-
For non-invasive measurements, animals are trained to remain calm in a restrainer for tail-cuff blood pressure measurements.
-
For invasive measurements, rats are anesthetized, and a catheter is implanted in the carotid artery or femoral artery for direct blood pressure monitoring. Animals are allowed to recover for at least 24 hours before the experiment.
-
Baseline systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate are recorded.
3. Compound Administration:
-
Animals are randomly assigned to treatment groups: vehicle control, positive control (e.g., prazosin at 5 mg/kg), and test compound (e.g., this compound at various doses).
-
Compounds are typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally via gavage.
4. Post-Dosing Measurements:
-
Blood pressure and heart rate are measured at multiple time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Measurements are taken using either a non-invasive tail-cuff system or via the implanted arterial catheter connected to a pressure transducer and data acquisition system.
5. Data Analysis:
-
The change in blood pressure and heart rate from baseline is calculated for each animal at each time point.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compound and prazosin to the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Conclusion
While a direct in-vivo efficacy comparison between this compound and prazosin is not possible due to the absence of data for the former, the available evidence from structurally related compounds offers valuable insights. The consistent antihypertensive activity of 6,7-dimethoxy-substituted quinazolines and quinolines strongly suggests that this compound may also possess cardiovascular effects, likely through the antagonism of alpha-1 adrenergic receptors. Further in-vivo studies are imperative to confirm this hypothesis and to fully characterize the pharmacological profile of this compound. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.
References
- 1. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxidative and cardiovascular studies on natural and synthetic catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Cardiovascular Effects of Substituted [research.amanote.com]
- 6. 2,4-diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Selectivity Profile of 6,7-Dimethoxyquinoxalin-2-ol Against Kinase Panels Remains Undisclosed in Publicly Available Data
A comprehensive review of scientific literature and publicly accessible databases reveals a lack of specific data on the kinase selectivity profile of the compound 6,7-Dimethoxyquinoxalin-2-ol. Despite its availability for research purposes, no detailed experimental results outlining its inhibitory activity against a broad panel of kinases have been published. Consequently, a direct comparison of its performance with other kinase inhibitors cannot be compiled at this time.
While research exists on the kinase inhibitory potential of structurally related quinoxaline and quinoline derivatives, this information cannot be reliably extrapolated to predict the specific activity and selectivity of this compound. For instance, studies on 6,7-dimethyl quinoxaline analogs have shown selective inhibition of kinases such as GSK3β, DYRK1A, and CLK1. Other research has detailed the activity of 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors and 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors within the Ras-MAPK signaling cascade. However, the precise substitution pattern of this compound distinguishes it from these examples, and its interactions with the ATP-binding sites of various kinases are expected to be unique.
For researchers, scientists, and drug development professionals interested in the potential of this compound, the following sections provide a generalized framework for how such a selectivity profile would be determined and presented, based on established industry-standard methodologies.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is a critical step in preclinical drug development. A standard approach involves screening the compound against a large panel of purified kinases to measure its inhibitory activity.
Typical In Vitro Kinase Assay Protocol:
A common method for assessing kinase inhibition is a radiometric assay or, more recently, luminescence-based assays such as the ADP-Glo™ Kinase Assay. The general steps are as follows:
-
Compound Preparation: The test compound, in this case, this compound, is serially diluted to a range of concentrations, typically in DMSO.
-
Kinase Reaction Setup: A reaction mixture is prepared in a multi-well plate (e.g., 384-well format) containing the specific kinase, its corresponding substrate (a peptide or protein), and a kinase reaction buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP (often radiolabeled [γ-³³P]ATP or in conjunction with reagents for a luminescence readout).
-
Incubation: The reaction is allowed to proceed for a set period at a controlled temperature (e.g., room temperature for 1 hour).
-
Termination and Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. In luminescence-based assays, the amount of ADP produced is measured, which is proportional to kinase activity.
-
Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to a control (with no inhibitor). These values are then plotted to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
This protocol is repeated for each kinase in the screening panel.
Data Presentation: A Template for Comparison
Were the data available for this compound, it would be summarized in a table comparing its IC₅₀ values against a panel of kinases. For context, the table would ideally include data for one or more reference kinase inhibitors.
Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds (IC₅₀ in nM)
| Kinase Target | This compound | Comparator A (e.g., Staurosporine) | Comparator B (e.g., a specific quinoxaline-based inhibitor) |
| Kinase 1 | Data Not Available | 10 | 50 |
| Kinase 2 | Data Not Available | 5 | >10,000 |
| Kinase 3 | Data Not Available | 20 | 150 |
| ... (up to 400+ kinases) | ... | ... | ... |
Visualization of Experimental Workflow
The process of determining a kinase selectivity profile can be visualized to clarify the sequence of experimental steps.
Navigating the Kinome: A Comparative Guide to Kinase Inhibitor Cross-Reactivity with a Focus on 6,7-Dimethoxyquinoxalin-2-ol
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a framework for evaluating the cross-reactivity of kinase inhibitors, using the quinoxaline derivative 6,7-Dimethoxyquinoxalin-2-ol as a focal point for comparison. Due to the absence of publicly available, comprehensive screening data for this compound, this guide will utilize illustrative data for "Quinoxalinol A" (a hypothetical representation of the compound) and two other hypothetical inhibitors to demonstrate key concepts in selectivity profiling.
The development of selective kinase inhibitors remains a significant challenge due to the highly conserved nature of the ATP-binding pocket across the human kinome.[1][2] Kinase inhibitor cross-reactivity, or the binding to unintended kinase targets, is a critical aspect to characterize during drug discovery.[3] Comprehensive profiling across a large panel of kinases is essential to interpret a compound's biological activity and potential clinical implications correctly.[1][4]
Comparative Analysis of Kinase Inhibition Profiles
To illustrate how cross-reactivity is assessed, the following tables present hypothetical inhibition data for our compound of interest, "Quinoxalinol A," and two representative comparator compounds: "Comparator X" (a highly selective inhibitor) and "Comparator Y" (a multi-targeted inhibitor). The data is presented as both percent inhibition at a fixed concentration and IC50 values for key on- and off-targets.
Table 1: Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | Quinoxalinol A | Comparator X | Comparator Y |
| Target Kinase A | 95 | 98 | 92 |
| Kinase B | 45 | 5 | 88 |
| Kinase C | 15 | 2 | 75 |
| Kinase D | 52 | 8 | 91 |
| Kinase E | 30 | 1 | 65 |
| Kinase F | 18 | <1 | 82 |
This table illustrates a primary screening approach where compounds are tested at a single, relatively high concentration to identify potential hits.
Table 2: Selectivity Profile (IC50 Values in nM)
| Kinase Target | Quinoxalinol A | Comparator X | Comparator Y |
| Target Kinase A | 50 | 10 | 75 |
| Kinase B | 850 | >10,000 | 150 |
| Kinase C | >10,000 | >10,000 | 500 |
| Kinase D | 1,200 | >10,000 | 120 |
| Kinase E | 3,500 | >10,000 | 800 |
| Kinase F | >10,000 | >10,000 | 250 |
This table provides a more detailed view of potency and selectivity, typically generated for compounds that show significant activity in primary screens.[1]
Visualizing On-Target and Off-Target Effects
The following diagram illustrates a simplified signaling pathway, demonstrating how a kinase inhibitor can exert both desired (on-target) and unintended (off-target) effects.
Figure 1. On-target vs. off-target inhibition in signaling pathways.
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative analysis. The following sections detail standard protocols for assays used to generate kinase inhibition data.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This method measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[5]
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., "Quinoxalinol A") in 100% DMSO.
-
Perform serial dilutions of the compound stock to create a concentration gradient.
-
Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
-
Kinase Reaction :
-
Add the specific kinase to the wells of a low-volume 384-well plate.
-
Add the test compound at various concentrations to the designated wells. Include a DMSO-only control (representing 100% kinase activity) and a no-kinase control (for background).
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a constant temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
-
Signal Detection :
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate to allow for the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent, containing luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.
-
Measure luminescence using a compatible plate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Calculate the percentage of kinase activity for each compound concentration relative to the DMSO-only control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
DSF is a biophysical method that measures the thermal stability of a protein.[6] The binding of an inhibitor typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
-
Reagent Preparation :
-
Prepare purified kinase protein in a suitable buffer.
-
Prepare the test compound at a fixed concentration (e.g., 10 µM) in the same buffer.
-
Prepare a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Assay Setup :
-
In a 96-well or 384-well PCR plate, mix the kinase protein, the fluorescent dye, and either the test compound or a DMSO control.
-
-
Thermal Denaturation :
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature incrementally (e.g., from 25°C to 95°C).
-
Measure the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.
-
-
Data Analysis :
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition in this curve is the melting temperature (Tm).
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the sample with the test compound. A significant positive ΔTm indicates inhibitor binding.
-
Experimental Workflow for Cross-Reactivity Profiling
The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Figure 2. A typical workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6,7-Dimethoxyquinoxalin-2-ol: An Evaluation of Reproducibility and Efficiency
For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such compound of interest is 6,7-Dimethoxyquinoxalin-2-ol, a scaffold with potential applications in various therapeutic areas. The reproducibility and efficiency of its synthesis are critical for consistent research outcomes and scalable production. This guide provides an objective comparison of two primary methods for the synthesis of this compound, supported by experimental data and detailed protocols.
The principal synthetic route to this compound, which exists in tautomeric equilibrium with 6,7-dimethoxyquinoxaline-2,3-dione, involves the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with a suitable two-carbon electrophile. This comparison focuses on two such electrophiles: diethyl oxalate and glyoxylic acid.
Comparative Analysis of Synthesis Methods
The selection of a synthetic method is often a trade-off between yield, reaction conditions, cost, and ease of purification. The following table summarizes the quantitative data for the two primary methods discussed.
| Parameter | Method 1: Diethyl Oxalate Condensation | Method 2: Glyoxylic Acid Condensation |
| Starting Materials | 4,5-dimethoxy-1,2-phenylenediamine, Diethyl Oxalate | 4,5-dimethoxy-1,2-phenylenediamine, Glyoxylic Acid |
| Reaction Conditions | Reflux in ethanol or acetic acid | Room temperature to gentle heating in an acidic medium |
| Typical Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Reported Yield | High (often >90%) | Moderate to High (variable) |
| Purification | Recrystallization from ethanol or acetic acid | Recrystallization from a suitable solvent |
| Key Advantages | High yields, well-established procedure | Milder reaction conditions |
| Potential Challenges | Requires higher temperatures | Potential for side reactions, yield variability |
Experimental Protocols
To ensure reproducibility, detailed experimental protocols for both synthesis methods are provided below. These protocols are based on established procedures for the synthesis of quinoxaline derivatives.
Method 1: Synthesis of 6,7-Dimethoxyquinoxaline-2,3-dione via Diethyl Oxalate Condensation
This method is a widely used and reliable procedure for the preparation of quinoxaline-2,3-diones.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Diethyl oxalate
-
Ethanol (or Glacial Acetic Acid)
-
Hydrochloric Acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in ethanol.
-
Add 1.1 equivalents of diethyl oxalate to the solution. A catalytic amount of hydrochloric acid can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 6,7-dimethoxyquinoxaline-2,3-dione, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol or glacial acetic acid to yield a crystalline solid.
Method 2: Synthesis of this compound via Glyoxylic Acid Condensation
This method offers a more direct route to the quinoxalin-2-ol tautomer under potentially milder conditions.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Dilute Hydrochloric Acid or Acetic Acid
Procedure:
-
In a flask, dissolve 1.0 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in a minimal amount of dilute hydrochloric acid or acetic acid with gentle warming.
-
To this solution, add a solution of 1.0 equivalent of glyoxylic acid monohydrate in water.
-
Stir the reaction mixture at room temperature for 1-3 hours. A precipitate of this compound should form.
-
If precipitation is slow, the mixture can be gently heated for a short period.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Visualization of Synthetic Pathways
The logical flow of the two synthetic methods can be visualized in the following diagram.
Caption: Comparison of synthetic routes to this compound.
Benchmarking a Novel Anticancer Candidate: A Comparative Analysis of 6,7-Dimethoxyquinoxalin-2-ol Against Standard Chemotherapeutic Agents
For research, scientific, and drug development professionals, this guide provides a comparative overview of the cytotoxic potential of 6,7-Dimethoxyquinoxalin-2-ol against established anticancer drugs. Due to the limited publicly available data on the specific biological activity of this compound, this analysis utilizes a closely related and well-studied compound, the 6,7-dimethoxy-4-anilinoquinoline derivative 12n, as a proxy to offer a meaningful comparison. This quinoline derivative shares the core 6,7-dimethoxy scaffold and has demonstrated significant anticancer properties.
The relentless pursuit of novel and more effective anticancer agents is a cornerstone of oncological research. Quinoxaline and its derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as potent antitumor agents. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as topoisomerase II and various kinases.
This guide presents a head-to-head comparison of the in vitro cytotoxic activity of a representative 6,7-dimethoxy-substituted compound against three widely used chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. The data is presented to aid researchers in evaluating the potential of this chemical scaffold for further drug development.
Comparative In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the proxy compound, 6,7-dimethoxy-4-anilinoquinoline derivative 12n, and standard anticancer drugs against a panel of human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 6,7-dimethoxy-4-anilinoquinoline 12n (Proxy) | A549 | Lung Carcinoma | 7.3 ± 1.0 |
| MCF-7 | Breast Adenocarcinoma | 6.1 ± 0.6 | |
| MKN-45 | Gastric Cancer | 13.4 ± 0.5 | |
| Doxorubicin | A549 | Lung Carcinoma | > 20 |
| MCF-7 | Breast Adenocarcinoma | 2.5 | |
| MKN-45 | Gastric Cancer | Data Not Found | |
| Cisplatin | A549 | Lung Carcinoma | 9 ± 1.6 |
| MCF-7 | Breast Adenocarcinoma | Data Varies | |
| MKN-45 | Gastric Cancer | Data Not Found | |
| Paclitaxel | A549 | Lung Carcinoma | 10.18 ± 0.27 µg/L |
| MCF-7 | Breast Adenocarcinoma | Data Varies | |
| MKN-45 | Gastric Cancer | Data Not Found |
Disclaimer: The data for the 6,7-dimethoxy-4-anilinoquinoline derivative 12n is used as a proxy for this compound due to the absence of specific public data for the latter. IC50 values for standard drugs can vary significantly between studies due to different experimental conditions.
Signaling Pathway and Experimental Workflow
To provide a deeper understanding of the potential mechanism of action and the process of evaluating such compounds, the following diagrams illustrate a key signaling pathway often targeted by quinoxaline derivatives and a general workflow for in vitro cytotoxicity screening.
Figure 1. c-Met signaling pathway targeted by quinoxaline derivatives.
Figure 2. General workflow for in vitro cytotoxicity screening.
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a common colorimetric method.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., A549, MCF-7, MKN-45) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Preparation and Treatment:
-
The test compound (e.g., 6,7-dimethoxy-4-anilinoquinoline derivative 12n) and standard drugs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in culture medium.
-
The culture medium in the 96-well plates is replaced with the medium containing the various concentrations of the test compounds. Control wells contain medium with the solvent vehicle only.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Conclusion
The preliminary comparative data, using a closely related proxy compound, suggests that the 6,7-dimethoxyquinoxaline scaffold holds promise as a template for the development of novel anticancer agents. The observed cytotoxic activity against lung, breast, and gastric cancer cell lines warrants further investigation into the specific mechanisms of action and in vivo efficacy of this compound and its analogues. The provided experimental framework offers a basis for researchers to conduct their own comprehensive evaluations of this and other promising compounds.
Quinoxaline vs. Quinoline: A Comparative Analysis of Privileged Scaffolds in Drug Design
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential and toxicological profiles of quinoxaline and quinoline derivatives.
The quinoxaline and quinoline ring systems are fundamental scaffolds in medicinal chemistry, each forming the core of numerous compounds with a broad spectrum of biological activities. Both are bicyclic aromatic heterocycles, with quinoline consisting of a benzene ring fused to a pyridine ring, and quinoxaline containing a benzene ring fused to a pyrazine ring. This seemingly subtle structural difference significantly influences their physicochemical properties, biological targets, and overall potential as therapeutic agents. This guide provides a comparative analysis of these two privileged scaffolds, summarizing key experimental data on their anticancer, antibacterial, and anti-inflammatory activities, as well as their toxicological profiles.
Physicochemical Properties: A Tale of Two Heterocycles
The arrangement of nitrogen atoms within the heterocyclic ring imparts distinct electronic properties to quinoxaline and quinoline. Quinoline, with a single nitrogen atom, is a weak base. Quinoxaline, containing two nitrogen atoms in a 1,4-position, is an even weaker base. These differences in basicity and electron distribution affect the molecules' ability to form hydrogen bonds and interact with biological targets, influencing their pharmacokinetic and pharmacodynamic profiles.
Comparative Biological Activity
While both scaffolds are prevalent in a wide array of pharmacologically active compounds, this guide will focus on a comparative overview of their performance in three key therapeutic areas: oncology, infectious diseases, and inflammation. It is important to note that a direct head-to-head comparison of various derivatives under identical experimental conditions is limited in the literature. Therefore, the following data, gathered from various studies, should be interpreted with consideration of the potential variations in experimental setups.
Anticancer Activity
Both quinoxaline and quinoline derivatives have demonstrated significant potential as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.
Table 1: Comparative Anticancer Activity of Quinoxaline and Quinoline Derivatives (IC50 in µM)
| Scaffold | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline | Compound VIIIc | HCT116 (Colon) | 2.5 | [1] |
| Compound VIIIc | MCF-7 (Breast) | 9 | [1] | |
| Compound IV | PC-3 (Prostate) | 2.11 | ||
| Quinoline | 7-Chloro-4-anilinoquinoline derivative (5g) | HepG2 (Liver) | 2.09 | [2] |
| 7-Chloro-4-anilinoquinoline derivative (5g) | MCF-7 (Breast) | 4.63 | [2] | |
| 7-Chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [2] |
Antibacterial Activity
The quinoline scaffold is famously represented by the fluoroquinolone class of antibiotics. However, quinoxaline derivatives also exhibit potent antibacterial properties.
Table 2: Comparative Antibacterial Activity of Quinoxaline and Quinoline Derivatives (MIC in µg/mL)
| Scaffold | Derivative Example | Staphylococcus aureus | Escherichia coli | Reference |
| Quinoxaline | Quinoxaline Deriv. 1 | 8 | 16 | [3] |
| Quinoxaline Deriv. 2 | 4 | 8 | [3] | |
| Quinoline | Ciprofloxacin (Fluoroquinolone) | 0.125 - 8 | 0.013 - 1 | [4] |
| Nalidixic Acid (Non-Fluoroquinolone) | 0.25 | 0.50 - 64 | [4] |
Anti-inflammatory Activity
Both scaffolds have been incorporated into molecules designed to modulate inflammatory pathways.
Table 3: Comparative In Vivo Anti-inflammatory Activity of Quinoxaline and Quinoline Derivatives
| Scaffold | Derivative Example | Animal Model | Assay | % Inhibition | Reference |
| Quinoxaline | Quinoxaline-hydrazone analog (4a) | Rat | Carrageenan-induced paw edema | Significant inhibition (quantitative data not specified) | [5] |
| Quinoline | Cyclopenta[a]anthracene, quinolin-2-one derivative | Mouse | Xylene-induced ear edema | 68.28% | [6] |
Toxicological Profiles
Assessing the toxicity of these scaffolds is crucial for their development as safe and effective drugs.
Table 4: Comparative Acute Toxicity of Quinoxaline and Quinoline Derivatives
| Scaffold | Derivative Example | Animal Model | Route | LD50 | Reference |
| Quinoxaline | Quinoxaline 1,4-di-N-oxides | Wistar Rat | Intraperitoneal | 30 - 120 mg/kg | [7] |
| Quinoline | Quinoline | Rat | Oral | 460 mg/kg | [8] |
| Quinoline | Mouse | Oral | 330 mg/kg | [8] |
Signaling Pathways in Anticancer Activity
A significant mechanism through which both quinoxaline and quinoline derivatives exert their anticancer effects is the inhibition of protein kinases involved in crucial signaling pathways like the EGFR and PI3K/Akt/mTOR pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Its activation triggers downstream signaling cascades that promote cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical regulator of cell growth and survival, and its dysregulation is a common feature in many cancers.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, this section provides detailed methodologies for the key experiments mentioned.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a series of dilutions of the test compounds (quinoxaline or quinoline derivatives) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final inoculum concentration.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound (or vehicle control) orally or intraperitoneally at a predetermined time before inducing inflammation.
-
Induction of Edema: Inject a solution of carrageenan into the sub-plantar region of the animal's hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Conclusion
Both quinoxaline and quinoline scaffolds are undeniably privileged structures in drug design, each offering a versatile platform for the development of novel therapeutic agents. While quinolines have a more established history, particularly in the realm of antibacterial and antimalarial drugs, quinoxalines are emerging as potent contenders, especially in the field of oncology.
The comparative data, although not from direct head-to-head studies, suggests that both scaffolds can be tailored to produce highly active compounds. The choice between a quinoxaline or a quinoline scaffold in a drug design program will ultimately depend on the specific therapeutic target, the desired pharmacological profile, and the potential for off-target effects and toxicity. The information and protocols provided in this guide aim to serve as a valuable resource for researchers in their efforts to harness the therapeutic potential of these remarkable heterocyclic systems.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Verifying the Molecular Weight of 6,7-Dimethoxyquinoxalin-2-ol: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, accurate determination of a compound's molecular weight is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of mass spectrometry for verifying the molecular weight of 6,7-Dimethoxyquinoxalin-2-ol, with supporting experimental data and protocols. An alternative method is also presented for a comprehensive evaluation.
The compound in focus, this compound, is understood to have the chemical structure illustrated below. Based on this structure, its molecular formula is C₁₀H₁₀N₂O₃.
The theoretical molecular weight of this compound is calculated to be approximately 206.20 g/mol , and its monoisotopic mass is 206.0691 g/mol . This guide will explore the experimental verification of this molecular weight.
Data Presentation: A Comparative Overview
For a clear comparison of the primary and alternative methods for verifying the molecular weight of this compound, the following table summarizes the expected quantitative data.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Differential Scanning Calorimetry (DSC) |
| Measured Value | m/z of the molecular ion [M+H]⁺ | Melting Point (°C) |
| Expected Value | 207.0764 | Compound-specific |
| Accuracy | < 5 ppm | ± 0.5 °C |
| Information Provided | Exact mass and elemental composition | Purity and thermal properties |
Experimental Protocols
Primary Method: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2][3] For the verification of the molecular weight of this compound, high-resolution mass spectrometry with electrospray ionization (ESI) is the recommended method. This technique offers high accuracy and sensitivity, allowing for the determination of the elemental composition of the molecule.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF)
-
Electrospray ionization (ESI) source
-
Liquid chromatography (LC) system (optional, for sample introduction)
Procedure:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-100 µg/mL.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through an LC system at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase molecular ions. For this compound, positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio.
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the highest m/z value is generally the molecular ion peak.[4]
Alternative Method: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. While it does not directly measure molecular weight, it can provide a sharp, well-defined melting point for a pure substance, which can be a strong indicator of the compound's identity and purity when compared to a known standard.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The temperature at which the sample undergoes a phase transition from solid to liquid is recorded as the melting point. The sharpness of the melting peak provides an indication of the sample's purity.
Visualizing the Process
To better understand the experimental and analytical workflows, the following diagrams are provided.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Logical flow for experimental data validation.
References
Safety Operating Guide
Proper Disposal of 6,7-Dimethoxyquinoxalin-2-ol: A Procedural Guide
For Immediate Reference: Waste Classification and Disposal
Waste Classification: Hazardous Waste Disposal Method: Licensed Hazardous Waste Facility Do Not: Dispose down the drain or in regular trash
This document provides essential procedural guidance for the safe disposal of 6,7-Dimethoxyquinoxalin-2-ol, catering to researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for hazardous chemical waste management and information from structurally similar quinoxaline derivatives.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of analogous compounds, this compound should be handled with caution, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin, and may cause serious eye irritation.[1]
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a structured manner to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]
2. Container Selection and Labeling:
-
Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure containers are kept closed except when adding waste.[1]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The primary and recommended disposal method for this type of organic compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[1]
Disposal "Don'ts"
-
DO NOT dispose of this compound down the laboratory drain.[1] Heterocyclic aromatic compounds can be persistent in the environment.
-
DO NOT dispose of this chemical in the regular trash.
Quantitative Data Summary
The following table summarizes key hazard information relevant to the disposal of quinoxaline derivatives, based on data for analogous compounds. This information should be used as a precautionary guide in the absence of a specific SDS for this compound.
| Hazard Classification | Data for Analogous Quinoxaline Derivatives |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx). |
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 6,7-Dimethoxyquinoxalin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6,7-Dimethoxyquinoxalin-2-ol. The following procedures are based on best practices for handling similar quinoxaline derivatives and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses.[1] | Provides a barrier against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | Mandatory for all handling procedures. Inspect gloves for any signs of degradation or puncture before use.[2] |
| Body Protection | A fully buttoned lab coat or a chemical-resistant apron.[2][3] | Protects skin from potential contact with the chemical. For tasks with a higher risk of splashing, consider additional protection. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.[2][4] | Use in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing risk. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2]
1. Preparation and Weighing:
- Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
- Wear all required PPE as outlined in the table above.
- To weigh the solid compound, use appropriate tools like spatulas and weighing paper to avoid direct contact.[2] Prevent the formation of dust during this process.[2]
2. Dissolving and Transferring:
- When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
- Use a sealed container for mixing and transferring solutions.
- Keep all containers tightly closed when not in use.[2]
3. During the Experiment:
- Avoid contact with skin, eyes, and clothing.[2]
- Do not eat, drink, or smoke in the laboratory.[6][7]
- In case of any spills, follow the emergency procedures outlined below.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen.[2] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.[2] |
Emergency Response Flowchart
Caption: Flowchart of emergency procedures for exposure to this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
- Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper) in a dedicated and clearly labeled hazardous waste container.[2]
- Liquid Waste: Collect all solutions containing the compound in a separate, labeled liquid hazardous waste container.[2]
2. Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]
3. Storage and Disposal:
- Store waste containers in a designated satellite accumulation area.[5]
- Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[8] Do not dispose of this chemical down the drain or in regular trash.[5][8]
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.no [fishersci.no]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative)